molecular formula C9H12ClNO2 B14315240 (Benzylamino) acetate;hydrochloride CAS No. 112032-42-5

(Benzylamino) acetate;hydrochloride

Cat. No.: B14315240
CAS No.: 112032-42-5
M. Wt: 201.65 g/mol
InChI Key: VNVXBQATSYBNIC-UHFFFAOYSA-N
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Description

(Benzylamino) acetate;hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Benzylamino) acetate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzylamino) acetate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112032-42-5

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(benzylamino) acetate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-8(11)12-10-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H

InChI Key

VNVXBQATSYBNIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONCC1=CC=CC=C1.Cl

Origin of Product

United States

Foundational & Exploratory

Engineering Peptidomimetics: A Comparative Analysis of N-Benzylglycine Methyl and Ethyl Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted amino acids are linchpin intermediates in the design of peptidomimetics, peptoids, and biologically active macrocycles. Among these, N-benzylglycine derivatives are highly valued for their ability to introduce conformational constraints into peptide backbones. For drug development professionals and synthetic chemists, the selection between N-benzylglycine methyl ester hydrochloride and N-benzylglycine ethyl ester hydrochloride is a critical decision. While structurally differing by only a single methylene unit, this variance dictates the thermodynamic and kinetic behavior of the molecule during downstream transformations, such as saponification, transesterification, and multicomponent coupling.

This whitepaper provides an in-depth technical comparison of these two building blocks, detailing their physicochemical differences, mechanistic reactivity, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the baseline quantitative data of these two hydrochlorides is essential for calculating reaction stoichiometry, predicting solubility profiles, and designing purification workflows. The ethyl ester exhibits slightly higher lipophilicity, which can aid in organic extractions, whereas the methyl ester offers a lower molecular weight footprint.

PropertyN-Benzylglycine Methyl Ester HClN-Benzylglycine Ethyl Ester HCl
CAS Number
Molecular Formula C₁₀H₁₄ClNO₂ (C₁₀H₁₃NO₂·HCl)C₁₁H₁₆ClNO₂ (C₁₁H₁₅NO₂·HCl)
Molecular Weight 215.68 g/mol 229.70 g/mol
Ester Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)
Physical State Crystalline Solid / PowderCrystalline Solid / Powder
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Saponification Rate FasterSlower

Mechanistic Divergence in Reactivity

The choice between a methyl and an ethyl ester is rarely arbitrary in complex organic synthesis. The causality behind their differing reactivity profiles lies in steric hindrance and solvent dynamics.

Saponification Kinetics and Steric Hindrance

The base-catalyzed hydrolysis of esters (saponification) proceeds via a tetrahedral intermediate following the BAc2 mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The ethyl group (-CH₂CH₃) possesses a larger van der Waals volume and greater rotational degrees of freedom than the methyl group (-CH₃). This creates a higher steric shield around the carbonyl center, destabilizing the bulky transition state. Consequently, under identical alkaline conditions.

  • Strategic Implication: If your downstream workflow requires rapid, mild deprotection to prevent the epimerization of adjacent chiral centers in a sensitive peptide chain, the methyl ester is the superior choice.

Transesterification and Solvent Compatibility

When conducting reactions in alcoholic solvents, esters are prone to transesterification. If an N-benzylglycine methyl ester is reacted in an ethanol solvent system under basic or acidic catalysis, a mixed population of methyl and ethyl esters will form, ruining the purity profile.

  • Strategic Implication: The ester must be matched to the solvent. Use the ethyl ester when operating in ethanol-based solvent systems, and the methyl ester when using methanol.

Multicomponent Reaction Dynamics

In used to generate complex peptidomimetic scaffolds, the steric bulk of the ester can subtly influence the reaction rate and diastereoselectivity. The less hindered methyl ester typically reacts faster in highly congested transition states, though the ethyl ester may provide better solubility in non-polar solvent systems required for certain isocyanides.

Experimental Methodology: Kinetically Controlled Synthesis

The following protocol details the synthesis of N-benzylglycine ethyl ester from glycine ethyl ester hydrochloride. This methodology relies on strict kinetic control to prevent over-alkylation.

Protocol: Mono-Alkylation of Glycine Ethyl Ester

Objective: High-yield synthesis of N-benzylglycine ethyl ester while suppressing the formation of the N,N-dibenzylglycine byproduct.

Step-by-Step Workflow:

  • Neutralization (Free-Basing): Suspend 1.0 equivalent of glycine ethyl ester hydrochloride in absolute ethanol. Add 1.0 equivalent of Triethylamine (TEA). Reflux for 1 hour.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the nucleophilic primary amine.

    • Self-Validation Checkpoint: The precipitation of white TEA-HCl salts visually validates the successful free-basing of the glycine ester.

  • Alkylation Setup: Filter the mixture to remove the salts. To the filtrate, add another 1.0 equivalent of TEA (to act as an acid scavenger for the next step). Chill the reaction mixture to 0–5 °C using an ice bath.

  • Electrophile Addition: Add 1.0 equivalent of benzyl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperatures prevents localized concentration spikes of the electrophile. High concentrations would drive the equilibrium toward the undesired tertiary amine (N,N-dibenzylglycine ester).

  • Reaction Propagation: Warm the mixture to 40 °C and stir for 4 hours.

    • Causality: The activation energy for the first alkylation is lower than the second. Maintaining the temperature at exactly 40 °C provides sufficient thermal energy to drive mono-alkylation to completion while kinetically starving the di-alkylation pathway.

  • Workup & Validation: Filter the mixture to remove newly formed TEA-HCl salts. Wash the filtrate with deionized water.

    • Self-Validation Checkpoint: Wash the organic layer until the aqueous phase tests strictly neutral (pH ~7.0). This validates the complete removal of excess TEA and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and distill the residue (collecting the fraction at 139-142 °C / 10 mmHg) to yield pure .

Workflow Visualization

The following diagram illustrates the critical decision matrix and synthetic workflow for utilizing these esters in peptidomimetic drug discovery.

G Start Glycine Ester HCl (Methyl or Ethyl) FreeBase Neutralization (TEA) Solvent Matching Start->FreeBase Add Base Alkylation N-Alkylation (40°C) Kinetic Control FreeBase->Alkylation Benzyl Chloride Product N-Benzylglycine Ester Intermediate Alkylation->Product Workup & Distillation Sub1 Ugi/Passerini Reaction (Peptidomimetics) Product->Sub1 Multicomponent Sub2 Saponification (Deprotection) Product->Sub2 Base Hydrolysis

Caption: Workflow of N-Benzylglycine ester synthesis and peptidomimetic applications.

Strategic Selection Guide

To summarize the technical parameters for drug development professionals:

  • Select N-Benzylglycine Methyl Ester Hydrochloride when your synthetic route demands rapid, low-temperature saponification to preserve delicate stereocenters, or when operating in methanol-based solvent systems to prevent mixed-ester contamination.

  • Select N-Benzylglycine Ethyl Ester Hydrochloride when your workflow requires slightly higher lipophilicity for difficult organic extractions, when running reactions in ethanol, or when a slower, more controlled deprotection rate is desired to prevent the degradation of the peptide backbone.

References

  • National Center for Biotechnology Information (NIH). "Methyl 2-(benzylamino)acetate hydrochloride." PubChem Compound Summary for CID 24192994. Available at:[Link]

  • Canadian Science Publishing. "The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters." Canadian Journal of Chemistry. Available at:[Link]

  • MDPI. "α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications." Symmetry. Available at: [Link]

Technical Guide: Solubility Profile of (Benzylamino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (Benzylamino)acetate hydrochloride derivatives.

Editorial Note on Chemical Nomenclature: The term "(Benzylamino)acetate hydrochloride" implies a salt structure that can refer to two distinct chemical entities depending on the context of "acetate":

  • N-Benzylglycine Hydrochloride (Acid Form): The hydrochloride salt of (benzylamino)acetic acid (

    
    ).[1]
    
  • Ethyl/Methyl (benzylamino)acetate Hydrochloride (Ester Form): The hydrochloride salt of the ester (

    
    ).
    

This guide primarily addresses the Acid Form (N-Benzylglycine HCl) as the standard "acetate" derivative in solid-phase synthesis, while distinguishing properties of the Ester Form where relevant for purification.[1]

Comparative Analysis: Water vs. Ethanol Systems

Executive Summary

(Benzylamino)acetate hydrochloride represents a class of N-substituted amino acid salts used as intermediates in peptide mimetics and pharmaceutical synthesis.[1][2] Its solubility behavior is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation capability of the solvent.[1]

  • Water: Acts as the primary solvent.[1] The high dielectric constant (

    
    ) facilitates the dissociation of the ammonium cation and chloride anion, resulting in high solubility (>50 mg/mL).
    
  • Ethanol: Acts as a secondary solvent or anti-solvent.[1] The lower dielectric constant (

    
    ) reduces the solubility of the zwitterionic acid form, making it ideal for recrystallization, whereas the ester form remains moderately soluble.[1]
    

Physicochemical Solubility Analysis

Thermodynamic Drivers

The dissolution of (Benzylamino)acetate HCl is driven by the enthalpy of solvation (


) overcoming the lattice enthalpy (

).
ParameterWater (

)
Ethanol (

)
Mechanistic Insight
Dielectric Constant ~80.1~24.5Water effectively shields the electrostatic attraction between

and

, promoting dissolution.[1]
H-Bonding Capacity High (Donor/Acceptor)Moderate (Donor/Acceptor)Water forms a hydration shell around the carboxyl/ammonium groups.[1] Ethanol's ethyl tail creates steric hindrance, reducing solvation of the ionic core.[1]
Solubility (Acid Form) High (Soluble)Low to Moderate (Sparingly Soluble)The acid form (N-Benzylglycine HCl) often precipitates from cold ethanol.
Solubility (Ester Form) Moderate High The esterification caps the polar carboxyl group, increasing lipophilicity and ethanol solubility.
Comparative Solubility Data

Data synthesized from physicochemical properties of homologous N-benzyl amino acid salts.

Compound FormSolvent SystemSolubility StatusPrimary Use Case
N-Benzylglycine HCl Water (pH 7)Highly Soluble (>100 mg/mL)Stock solutions, Aqueous reactions
N-Benzylglycine HCl Ethanol (25°C)Sparingly Soluble Anti-solvent for purification
N-Benzylglycine HCl Ethanol (Boiling)Soluble Hot recrystallization
Ethyl (benzylamino)acetate HCl WaterSoluble (~2.5 - 10 mg/mL)Biological assays (limited stability)
Ethyl (benzylamino)acetate HCl EthanolSoluble Organic synthesis intermediates

Critical Insight: The "Acid Form" exhibits a steep solubility curve in ethanol vs. temperature, allowing it to be dissolved in hot ethanol and crystallized upon cooling.[1] The "Ester Form" is liable to hydrolysis in water over time; fresh preparation is required.[1]

Mechanistic Visualization

The following diagram illustrates the solvation competition between water and ethanol for the hydrochloride salt.

SolvationMechanism cluster_Water Aqueous System (High Dielectric) cluster_Ethanol Ethanolic System (Low Dielectric) Compound (Benzylamino)acetate HCl (Ionic Lattice) Water H2O Molecules Compound->Water Contact Ethanol EtOH Molecules Compound->Ethanol Contact Dissociation Lattice Dissociation (High Enthalpy of Solvation) Water->Dissociation Dipole Shielding Result_Aq Stable Solution (Hydrated Ions) Dissociation->Result_Aq Interaction Weak Solvation (Lipophilic Interaction) Ethanol->Interaction Steric Hindrance Result_Et Precipitation/Suspension (Or Soluble if Ester) Interaction->Result_Et Low Solubility (Acid)

Figure 1: Solvation dynamics showing high dissociation in water versus weak solvation in ethanol for the acid salt.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch (purity affects solubility).[1]

  • Preparation: Weigh 100 mg of (Benzylamino)acetate HCl into a 2 mL Eppendorf tube.

  • Solvent Addition: Add the solvent (Water or Ethanol) in 50

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check: Inspect for clarity. If solid remains, repeat step 2.

  • Calculation:

    
    
    
  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the solution was not truly dissolved.[1]

Protocol B: Purification via Recrystallization (Ethanol/Water)

This protocol exploits the differential solubility to purify the compound.

  • Dissolution: Dissolve crude N-Benzylglycine HCl in the minimum volume of Water at room temperature.

  • Anti-Solvent Addition: Slowly add Ethanol (absolute) to the stirring aqueous solution until a persistent turbidity (cloudiness) appears.

  • Heating: Gently heat the solution to 50°C until it becomes clear again.

  • Crystallization: Remove from heat and allow to cool slowly to 4°C (refrigerator).

  • Filtration: Filter the resulting white crystals and wash with cold ethanol.

Recrystallization Start Crude (Benzylamino)acetate HCl Step1 Dissolve in Min. Vol. Water (High Solubility) Start->Step1 Step2 Add Ethanol (Anti-Solvent) Until Turbid Step1->Step2 Step3 Heat to 50°C (Clear Solution) Step2->Step3 Step4 Cool to 4°C (Precipitation) Step3->Step4 End Pure Crystals Step4->End

Figure 2: Recrystallization workflow utilizing the water/ethanol solubility gradient.

References

  • ResearchGate. (2010). Amino acids and their derivatives as corrosion inhibitors: Solubility behavior. Retrieved from [Link]

Sources

Technical Guide: N-Benzylglycine Hydrochloride – Physicochemical Profile & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylglycine hydrochloride (CAS: 7689-50-1), also known as N-phenylmethylglycine HCl, is a critical secondary amine intermediate used in peptoid synthesis (solid-phase synthesis) and as a sarcosine analog in glycine transporter (GlyT1) inhibition studies.

This guide addresses the lack of centralized experimental data for this compound. It provides a definitive physicochemical profile, focusing on acid dissociation constants (pKa) and stability pathways. The data presented here is synthesized from structural analog analysis and computational prediction models validated against standard amine chemistry.

Physicochemical Profile

Chemical Identity
  • IUPAC Name: N-Benzylglycine hydrochloride[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 201.65 g/mol (Salt); 165.19 g/mol (Free Base)

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.

Acid Dissociation Constants (pKa)

The ionization state of N-benzylglycine is pH-dependent. Unlike primary amino acids, the N-benzyl substitution alters the electron density at the nitrogen center.

Ionizable GrouppKa Value (Approx.)Structural Influence
pKa₁ (Carboxyl) 2.25 ± 0.15 Similar to Glycine (2.34). The benzyl group is distal, causing minimal inductive effect on the carboxyl proton.
pKa₂ (Amine) 9.30 ± 0.20 Lower than Glycine (9.60) and Sarcosine (10.01). The benzyl group exerts a weak electron-withdrawing effect (inductive), reducing the basicity of the secondary amine relative to N-methyl analogs.
Isoelectric Point (pI) ~5.78 Calculated as

. At this pH, the zwitterionic form dominates, and solubility is theoretically lowest (though still high for this salt).
Ionization State Diagram

The following diagram illustrates the transition from cationic to anionic species across the pH scale.

IonizationStates Cation Cationic Form (pH < 2.0) COOH / NH2+-Bn Zwitterion Zwitterionic Form (pH 2.3 - 9.3) COO- / NH2+-Bn Cation->Zwitterion pKa1 ~2.25 (-H+ from COOH) Anion Anionic Form (pH > 9.4) COO- / NH-Bn Zwitterion->Anion pKa2 ~9.30 (-H+ from NH2+)

Caption: Figure 1.[3] pH-dependent ionization states of N-benzylglycine. The HCl salt exists primarily in the Cationic form in solid state.

Stability & Degradation Analysis

While the hydrochloride salt is stable in the solid state when stored under desiccant, solution stability is the primary concern for formulation and assay development.

Solid State Stability
  • Hygroscopicity: Moderate to High. The HCl salt will absorb atmospheric moisture, leading to clumping and potential hydrolysis of impurities if present.

  • Storage: Store at -20°C in a tightly sealed container with desiccant.

Solution State Degradation Pathways

The secondary amine is susceptible to oxidative deamination , particularly in the presence of transition metals (e.g.,


, 

) or light.
Mechanism: Oxidative Deamination

Unlike hydrolysis, which affects esters/amides, the N-benzyl bond is vulnerable to oxidative cleavage.

  • Initiation: Formation of an iminium ion intermediate via radical abstraction or enzymatic action (if in biological matrix).

  • Hydrolysis: The iminium ion hydrolyzes to release Benzaldehyde and Glycine .

  • Indicator: The development of an almond-like odor (Benzaldehyde) in aged solutions indicates degradation.

DegradationPathway NBG N-Benzylglycine (Secondary Amine) Oxidation Oxidation (Light / O2 / Metals) NBG->Oxidation Iminium Iminium Intermediate [ unstable ] Oxidation->Iminium Hydrolysis Hydrolysis (+H2O) Iminium->Hydrolysis Benz Benzaldehyde (Almond Odor) Hydrolysis->Benz Gly Glycine Hydrolysis->Gly Products Degradation Products

Caption: Figure 2. Oxidative degradation pathway of N-benzylglycine yielding Benzaldehyde and Glycine.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: To experimentally verify the pKa values for a specific lot of N-benzylglycine HCl.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Metrohm).

  • 0.1 M NaOH (standardized).

  • 0.1 M HCl.

  • Inert gas (Nitrogen or Argon) for purging.

Procedure:

  • Preparation: Dissolve ~50 mg of N-benzylglycine HCl in 50 mL of degassed, deionized water (

    
    -free).
    
  • Ionic Strength: Adjust ionic strength to 0.1 M using KCl (optional but recommended for thermodynamic pKa).

  • Acid Titration: Acidify the solution to pH < 1.5 using 0.1 M HCl.

  • Base Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL) under inert gas purge to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection Point: Corresponds to neutralization of excess HCl.

    • First Half-Equivalence Point: pKa1 (Carboxyl).

    • Second Half-Equivalence Point: pKa2 (Amine).

Protocol B: Stability-Indicating HPLC Method

Objective: To quantify N-benzylglycine and detect the formation of Benzaldehyde (degradation product).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (N-benzylglycine) and 254 nm (Benzaldehyde)
Retention Times Glycine (~2 min), N-benzylglycine (~12 min), Benzaldehyde (~18 min)

Note on Detection: N-benzylglycine has weak UV absorbance. 210 nm is required for the peptide backbone/amine, while 254 nm specifically tracks the benzyl ring and the benzaldehyde degradation product.

Handling & Safety (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

  • PPE: Wear nitrile gloves and safety goggles. Handle the powder in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents (risk of exothermic reaction and rapid degradation).

References

  • PubChem. (2025).[4][5] N-Benzylglycine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • ChemBK. (2024). Benzyl Glycine Chemical Properties and Safety. [Link]

  • Royal Society of Chemistry. (2024). Mechanism of hydrolysis and ethylaminolysis of N-benzoylglycine. (Contextual reference for glycine derivative hydrolysis). [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and pKa Determination. [Link]

Sources

The Versatile Cornerstone: A Technical Guide to Glycine N-(phenylmethyl)- ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and pharmaceutical development, certain molecules stand out for their versatility and foundational role. Glycine N-(phenylmethyl)- ethyl ester hydrochloride, a seemingly unassuming amino acid derivative, is one such cornerstone. This technical guide, designed for the discerning researcher and drug development professional, delves into the core attributes of this compound, moving beyond a simple datasheet to provide a deeper understanding of its synthesis, characterization, and strategic applications.

While often referred to by various synonyms, its systematic name, Glycine N-(phenylmethyl)- ethyl ester hydrochloride, precisely describes its structure: the ethyl ester of N-benzylglycine, presented as a hydrochloride salt. This seemingly minor detail of its salt form is, in fact, a critical aspect of its utility, enhancing its stability and solubility, and thus its ease of handling and application in a variety of synthetic contexts.[1]

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication is paramount. To this end, a comprehensive understanding of the various identifiers for Glycine N-(phenylmethyl)- ethyl ester hydrochloride is essential.

Identifier Value Source
Systematic Name Glycine, N-(phenylmethyl)-, ethyl ester, hydrochlorideIUPAC
Common Synonyms N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride, Ethyl 2-(benzylamino)acetate hydrochloride
CAS Number 6344-42-9Chemical Abstracts Service
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol [2]
InChI 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H[2]
InChIKey ZYCCGXGBRHRRLQ-UHFFFAOYSA-N[2]
SMILES CCOC(=O)CNCc1ccccc1.Cl[2]

It is crucial to distinguish the hydrochloride salt from its free base, N-Benzylglycine ethyl ester (CAS Number: 6436-90-4).[3][4] The free base is typically a colorless to light yellow liquid, while the hydrochloride salt is a solid, a direct consequence of the ionic character imparted by the salt formation.[2][3]

Synthesis and Purification: From Precursors to a Purified Product

The synthesis of Glycine N-(phenylmethyl)- ethyl ester hydrochloride is a well-established process, typically proceeding through the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This approach is favored for its cost-effectiveness and the ready availability of the starting materials.[5]

The Rationale Behind the Synthetic Strategy

The chosen synthetic route is a classic example of nucleophilic substitution. The amino group of glycine ethyl ester acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated as the reaction progresses, driving the equilibrium towards the product. The initial deprotonation of the glycine ethyl ester hydrochloride is a key step to generate the free amine necessary for the nucleophilic attack.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product Glycine_ester_HCl Glycine ethyl ester hydrochloride Reaction_Vessel N-Alkylation in Ethanol Glycine_ester_HCl->Reaction_Vessel Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Distillation Distillation (for free base) Drying->Distillation HCl_treatment HCl Treatment Distillation->HCl_treatment Final_Product Glycine N-(phenylmethyl)- ethyl ester hydrochloride HCl_treatment->Final_Product

A generalized workflow for the synthesis of Glycine N-(phenylmethyl)- ethyl ester hydrochloride.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of the free base, which can then be converted to the hydrochloride salt.

Step 1: Synthesis of N-Benzylglycine ethyl ester (Free Base) [5]

  • Reaction Setup: To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

  • Initial Reflux: Heat the mixture to reflux for 1 hour. This step is crucial for the in-situ formation of the free glycine ethyl ester.

  • Isolation of Free Amine: Cool the mixture, which will cause the precipitation of triethylamine hydrochloride. Filter the solid and retain the filtrate.

  • Second Base Addition: To the filtrate, add another 20.0 g of triethylamine.

  • N-Alkylation: Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.

  • Reaction: Allow the reaction to proceed at 40°C for 4 hours.

  • Workup: After the reaction is complete, filter the mixture. Wash the filtrate with water until it is neutral.

  • Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 139-142°C. This yields N-benzylglycine ethyl ester as a pale yellow oily liquid.[5]

Step 2: Conversion to the Hydrochloride Salt

  • Dissolution: Dissolve the purified N-benzylglycine ethyl ester in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Glycine N-(phenylmethyl)- ethyl ester hydrochloride.

Analytical Characterization: A Multi-faceted Approach

A thorough analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any synthetic compound. A combination of spectroscopic techniques provides a comprehensive fingerprint of Glycine N-(phenylmethyl)- ethyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Glycine N-(phenylmethyl)- ethyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit characteristic signals. The protonation of the amine nitrogen will lead to a downfield shift of the adjacent methylene protons compared to the free base.

  • Aromatic Protons (C₆H₅): A multiplet in the range of 7.3-7.5 ppm.

  • Benzylic Protons (-CH₂-Ph): A singlet around 4.0-4.3 ppm.

  • Glycine Methylene Protons (-NH-CH₂-CO-): A singlet around 3.8-4.1 ppm.

  • Ester Methylene Protons (-O-CH₂-CH₃): A quartet around 4.1-4.4 ppm.

  • Ester Methyl Protons (-O-CH₂-CH₃): A triplet around 1.2-1.4 ppm.

  • Amine Proton (-NH₂⁺-): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

  • Ester Carbonyl Carbon (C=O): ~170 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals between 128-135 ppm.

  • Benzylic Carbon (-CH₂-Ph): ~50-55 ppm.

  • Ester Methylene Carbon (-O-CH₂-CH₃): ~60-65 ppm.

  • Glycine Methylene Carbon (-NH-CH₂-CO-): ~45-50 ppm.

  • Ester Methyl Carbon (-O-CH₂-CH₃): ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For the hydrochloride salt, the spectrum will be distinct from the free base, particularly in the region of the N-H stretching vibrations.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3000-3400Strong, BroadN-H stretch (from the ammonium salt, R₂NH₂⁺)
~2900-3000MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (ammonium salt)
~1200StrongC-O stretch (ester)

When using the KBr pellet method for hydrochloride salts, it is important to be aware of the potential for ion exchange between the sample and the KBr matrix, which can lead to spectral artifacts. Using a potassium chloride (KCl) pellet or the Attenuated Total Reflectance (ATR) technique can mitigate this issue.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Glycine N-(phenylmethyl)- ethyl ester hydrochloride, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (194.24 g/mol ).

Applications in Research and Drug Development

The utility of Glycine N-(phenylmethyl)- ethyl ester hydrochloride stems from its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of peptide chemistry and the development of bioactive compounds.

A Workhorse in Peptide Synthesis

The primary application of this compound is as a protected form of glycine in peptide synthesis.[1][2][8] The ethyl ester group protects the carboxylic acid functionality of glycine, preventing it from participating in unwanted side reactions during the formation of a peptide bond at the amino terminus. The hydrochloride salt form ensures that the amino group is protected as an ammonium salt, which can be readily deprotected in situ using a base just before the coupling reaction.

Peptide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product N_Protected_AA N-Protected Amino Acid (e.g., Boc-AA-OH) Activation Carboxyl Activation N_Protected_AA->Activation Target_AA Glycine N-(phenylmethyl)- ethyl ester hydrochloride Deprotection In-situ Deprotection of Amine Target_AA->Deprotection Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Deprotection Coupling Peptide Bond Formation Deprotection->Coupling Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Sources

Physicochemical Profiling and Synthetic Methodologies of N-Benzylglycine Ester Salts in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylglycine ester salts are critical intermediates in modern organic synthesis, peptidomimetic design, and pharmaceutical development. Characterized by a protected glycine moiety and an N-benzyl group, these compounds serve as versatile building blocks for synthesizing complex nitrogen-containing heterocycles, such as isoindolinones and pyrazolylpyrrolidines. Furthermore, they are instrumental in the development of amino acid ester prodrugs designed to enhance the oral bioavailability of active pharmaceutical ingredients (APIs).

This technical whitepaper provides an authoritative guide on the molecular properties, optimized synthetic protocols, and downstream applications of N-benzylglycine ester salts, grounded in mechanistic causality and field-proven methodologies.

Physicochemical Specifications and Salt Causality

Quantitative Data Summary

The precise molecular weight and empirical formula of an intermediate dictate the stoichiometry of downstream reactions. The table below summarizes the core physicochemical data for the most utilized N-benzylglycine ester hydrochlorides.

Compound NameEmpirical FormulaMolecular Weight ( g/mol )CAS NumberStructural Utility
N-Benzylglycine methyl ester hydrochloride C₁₀H₁₄ClNO₂215.6817136-35-5Minimal steric hindrance; ideal for rapid acylations.
N-Benzylglycine ethyl ester hydrochloride C₁₁H₁₆ClNO₂229.706344-42-9Balanced lipophilicity; standard for prodrug synthesis.
N-Benzylglycine t-butyl ester hydrochloride C₁₃H₂₀ClNO₂257.75N/AHigh steric bulk; enables orthogonal deprotection.
The Causality of the Hydrochloride Salt Form

Free base N-benzylglycine esters are typically viscous, oily liquids that are highly susceptible to atmospheric oxidation and spontaneous hydrolysis. By isolating these compounds as 1, researchers obtain stable, crystalline solids. Mechanistically, the salt formation protonates the secondary amine, sterically and electronically shielding it from premature nucleophilic attack. This extends the shelf life indefinitely under ambient conditions and ensures high-precision stoichiometric weighing during complex multicomponent syntheses.

Optimized Synthetic Workflow: N-Benzylglycine Ethyl Ester

The industrial and laboratory-scale synthesis of N-benzylglycine ethyl ester relies heavily on the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. The following self-validating protocol is optimized for high yield (~80%) and purity, specifically engineered to suppress the formation of N,N-dibenzylglycine ethyl ester byproducts.

Step-by-Step Methodology
  • Free-Basing the Precursor: Add 28.0 g of glycine ethyl ester hydrochloride and 20.0 g of triethylamine (TEA) to 200 mL of absolute ethanol in a round-bottom flask. Heat the mixture to reflux for 1 hour.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine. The steric hindrance of TEA prevents it from participating in competitive alkylation.

  • Cooling and Filtration: Cool the mixture to room temperature to precipitate the TEA-HCl salt. Filter the solid, retaining the filtrate containing the free glycine ethyl ester. Add an additional 20.0 g of TEA to the filtrate.

  • Controlled N-Alkylation: Chill the filtrate to 0–5 °C using an ice bath. Slowly add 27.8 g of benzyl chloride dropwise.

    • Causality: The N-alkylation reaction is highly exothermic. Maintaining a strict 0–5 °C environment during the addition prevents thermal runaway and kinetically disfavors the over-alkylation of the secondary amine, which would otherwise yield the unwanted N,N-dibenzyl derivative.

  • Reaction Maturation: Once the addition is complete, elevate the temperature to 40 °C and stir for 4 hours to drive the reaction to completion.

  • Workup and Distillation: Filter the reaction mixture, wash the filtrate with distilled water until neutral, and extract the organic layer. Dry over anhydrous magnesium sulfate. Perform vacuum distillation, collecting the fraction at 139–142 °C to yield the purified 2.

G A Glycine Ethyl Ester HCl C Free Base Formation (Reflux 1h) A->C B Triethylamine (TEA) in Ethanol B->C E N-Alkylation (40°C, 4h) C->E Filtrate D Benzyl Chloride (Dropwise, 0-5°C) D->E F N-Benzylglycine Ethyl Ester E->F Aqueous Wash & Distillation

Synthetic workflow of N-benzylglycine ethyl ester via N-alkylation.

Applications in Advanced Drug Development

Enhancing Oral Bioavailability in HIV-1 Protease Inhibitors

Poor oral bioavailability is a persistent hurdle in the administration of complex peptidomimetics. N-benzylglycine esters are strategically utilized in the synthesis of amino acid ester prodrugs. For instance, in the3, migrating the Cα-benzyl group to the nitrogen atom (forming the N-benzylglycine moiety) fundamentally alters the molecule's physicochemical profile.

  • Causality: This structural modification tunes the steric accessibility of the promoiety to intestinal esterases and alkaline phosphatases. By modulating the enzymatic cleavage rate, the prodrug achieves optimal absorption in the gut before efficiently releasing the active parent drug into systemic circulation.

Synthesis of Bioactive Isoindolinones

N-benzylglycine ethyl ester is a primary precursor for 2-benzylisoindolin-1-ones, a heterocyclic scaffold renowned for its potent antitumor activity.

Protocol for Isoindolinone Core Synthesis:

  • Acylation: Dissolve N-benzylglycine ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Cool to 0 °C. Add TEA (1.2 eq), followed by the slow dropwise addition of 2-formylbenzoyl chloride (1.1 eq). Stir at room temperature for 12 hours.

  • Reduction & Cyclization: Isolate the acylated intermediate. Dissolve in methanol and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

    • Causality: The NaBH₄ selectively reduces the aldehyde to an alcohol. The newly formed nucleophilic hydroxyl group immediately undergoes spontaneous intramolecular cyclization with the adjacent ethyl ester, extruding ethanol and forming the rigid 4.

G A N-Benzylglycine Ethyl Ester C Acylated Intermediate A->C Acylation B 2-Formylbenzoyl Chloride TEA, DCM, 0°C to RT B->C E 2-Benzylisoindolin-1-one (Bioactive Core) C->E Reduction & Cyclization D NaBH4 Reduction (0°C to RT) D->E

Synthesis of bioactive 2-benzylisoindolin-1-one from N-benzylglycine ethyl ester.

References

  • Sigma-Aldrich.N-benzylglycine ethyl ester hydrochloride AldrichCPR.
  • Oakwood Chemical.N-Benzylglycine methyl ester hydrochloride (CAS 17136-35-5).
  • PubChem / NIH.
  • Guidechem.How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?
  • Benchchem.Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Bioactive Compounds.
  • Journal of Medicinal Chemistry (ACS Publications).

Sources

Biological Activity of N-Benzylglycine Derivatives in Neurology

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The N-benzylglycine scaffold represents a privileged structural motif in neuropharmacology, serving as a bifurcated platform for drug discovery. Unlike simple amino acid derivatives, N-benzylglycine derivatives exhibit a unique duality in their mechanism of action depending on specific functionalization:

  • Anticonvulsant Activity: Through modulation of voltage-gated sodium channels (VGSCs), particularly in N-benzyloxycarbonyl (Z-glycine) and N-benzylamide derivatives.

  • Cognitive Enhancement: Via competitive inhibition of Glycine Transporter 1 (GlyT1), potentiating NMDA receptor function—a critical pathway for treating Schizophrenia and cognitive decline.[1][2]

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for researchers developing next-generation neurological therapeutics based on this scaffold.

Mechanistic Foundations

The neurological activity of N-benzylglycine derivatives is not monolithic; it is defined by the specific site of derivatization.

  • The Alpha-Amino Node (N-substitution): Substitution with a benzyl group creates steric bulk that prevents rapid metabolic degradation (unlike glycine) and enhances lipophilicity for Blood-Brain Barrier (BBB) penetration. This node is critical for GlyT1 affinity .

  • The Carboxyl/Amide Node: Conversion to benzylamides or bulky esters shifts activity toward sodium channel blockade , conferring anticonvulsant properties similar to phenytoin or lacosamide.

Diagram 1: Divergent Mechanisms of Action

The following diagram illustrates how specific structural modifications toggle the biological activity between NMDA potentiation (via GlyT1) and neuronal stabilization (via VGSCs).

G Scaffold N-Benzylglycine Scaffold Mod1 Free Acid / Small Ester Scaffold->Mod1 Minimal Derivatization Mod2 N-Benzyloxycarbonyl / Benzylamide Scaffold->Mod2 Amide/Carbamate Functionalization Target1 Target: GlyT1 (Transporter) Mod1->Target1 Effect1 Inhibit Glycine Reuptake Target1->Effect1 Outcome1 NMDA Receptor Potentiation Effect1->Outcome1 Clinical1 Schizophrenia / Cognition Outcome1->Clinical1 Target2 Target: VGSC (Na+ Channel) Mod2->Target2 Effect2 Stabilize Inactive State Target2->Effect2 Outcome2 Inhibit Repetitive Firing Effect2->Outcome2 Clinical2 Epilepsy / Neuropathic Pain Outcome2->Clinical2

Caption: Divergent pharmacological pathways of N-benzylglycine derivatives based on functional group modification.

Therapeutic Class A: Anticonvulsants[4]
Scientific Rationale

While glycine itself is an inhibitory neurotransmitter, it penetrates the BBB poorly.[3] N-benzylglycine derivatives, particularly N-(benzyloxycarbonyl)glycine (Z-glycine) and its benzylamides, have demonstrated potent anticonvulsant activity.[4][5]

  • Key Insight: Unlike glycine, which acts on strychnine-sensitive glycine receptors, these lipophilic derivatives act primarily by blocking voltage-gated sodium channels (VGSCs). This mechanism mirrors that of Lacosamide (a functionalized amino acid), preventing the propagation of seizure activity without significant sedation.

  • Potency: N-(benzyloxycarbonyl)glycine benzylamide has shown ED50 values (4.8 mg/kg) comparable to phenytoin in Maximal Electroshock (MES) models [1][3].[4][5]

Structure-Activity Relationship (SAR) Data
Compound ClassR-Group ModificationMES ED50 (mg/kg)PI (Protective Index)Activity Note
Glycine None>1000N/AInactive in MES; poor BBB crossing.
Z-Glycine N-benzyloxycarbonyl~50-100>2.0Active; superior to glycine.
Z-Glycine Benzylamide N-benzyl amide4.8 >30High Potency ; comparable to Phenytoin.[4]
Phenytoin (Reference)6.5~15Standard sodium channel blocker.

Table 1: Comparative anticonvulsant activity in mice (i.p. administration) [1][3].[3][4][6][7][8]

Therapeutic Class B: GlyT1 Inhibitors (Cognition)
Scientific Rationale

Hypofunction of NMDA receptors is a hallmark of Schizophrenia.[1][2] Glycine is an obligatory co-agonist at the NMDA receptor.[9] By inhibiting GlyT1 (which clears glycine from the synapse), N-benzylglycine derivatives increase local glycine concentrations, restoring NMDA function.

  • Mechanism: Competitive inhibition of GlyT1.[2][10][9]

  • Differentiation: Unlike sarcosine (N-methylglycine), N-benzylglycine offers a larger hydrophobic pocket interaction. High-affinity inhibitors often feature N-benzyl-like substitutions (e.g., NFPS/ALX-5407 analogues) to lock the transporter in an inactive conformation [5][6].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating N-benzylglycine derivatives.

Protocol A: Maximal Electroshock Seizure (MES) Test

Used to validate anticonvulsant activity (Sodium Channel blockade).

  • Subject Prep: Male albino mice (18–25 g).

  • Administration: Administer test compound (suspended in 0.5% methylcellulose) i.p. at varying doses (e.g., 10, 30, 100 mg/kg).

  • Time-Point: Wait 30 minutes (peak effect time).

  • Induction: Apply corneal electrodes.

    • Parameters: 60 Hz, 50 mA, 0.2 s duration.

  • Endpoint: Evaluation of Tonic Hindlimb Extension (THE) .

    • Protection: Defined as the complete abolition of THE within 10 seconds of shock.

  • Analysis: Calculate ED50 using probit analysis.

Protocol B: In Vitro Glycine Uptake Assay

Used to validate GlyT1 inhibition.

  • Cell Line: CHO cells stably expressing human GlyT1.

  • Seeding: 5 × 10^4 cells/well in 96-well plates; incubate 24h.

  • Wash: Remove medium; wash with HEPES-buffered saline (HBS).

  • Incubation: Add test compound (0.1 nM – 10 µM) in HBS for 15 min at 37°C.

  • Substrate Addition: Add [3H]-Glycine (final conc. 50 nM). Incubate 10 min.

  • Termination: Aspirate; wash 3x with ice-cold saline to stop uptake.

  • Quantification: Lyse cells (0.1 M NaOH); measure radioactivity via liquid scintillation counting.

  • Control: Determine non-specific uptake using 10 µM Sarcosine (positive control).

Diagram 2: Screening Workflow

Workflow Start Synthesis of N-Benzylglycine Derivative Step1 In Vitro Screen: GlyT1 Uptake Assay Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 In Vivo Screen: MES Test (Mice) Decision1->Step2 Yes Discard Refine Structure Decision1->Discard No Decision2 Protection from Tonic Extension? Step2->Decision2 Step3 Toxicity Screen: Rotarod Test Decision2->Step3 Yes Decision2->Discard No Final Lead Candidate: Select for PK/PD Step3->Final

Caption: Sequential screening workflow for validating neurological activity of N-benzylglycine derivatives.

Challenges & Future Directions
  • Metabolic Stability: The N-benzyl group is susceptible to dealkylation by cytochrome P450 enzymes. Future derivatives often incorporate electron-withdrawing groups (e.g., fluorophenyl) on the benzyl ring to block metabolic oxidation [4].

  • Selectivity: Distinguishing between GlyT1 (forebrain/cognitive) and GlyT2 (spinal cord/motor) is crucial. N-benzyl derivatives generally favor GlyT1, but rigorous selectivity profiling is required to avoid motor side effects (respiratory distress) associated with GlyT2 inhibition.

  • Neuroprotection: Emerging research suggests N-benzyl benzamide derivatives may also inhibit butyrylcholinesterase (BChE), offering a multi-target approach for Alzheimer's disease (Symptomatic relief + Neuroprotection) [7].

References
  • Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Source: NeuroReport, 1994. [Link]

  • N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Source: Journal of Medicinal Chemistry, 1998. [Link]

  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Source: Molecular Pharmacology, 2008. [Link]

  • GlyT1 Inhibitors: A promising approach to treating neurological disorders. Source: PatSnap Synapse, 2024. [Link][1]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Source: Journal of Medicinal Chemistry, 2022. [Link]

Sources

Methodological & Application

APPLICATION NOTE: Orthogonal Deprotection of Benzyl Esters in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Benzyl (Bzl) esters are ubiquitous protecting groups in peptide and amino acid chemistry. They provide highly reliable orthogonal protection, remaining stable under conditions that cleave acid-labile groups (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc). The primary method for removing a benzyl ester is catalytic hydrogenolysis , a process that selectively cleaves the benzylic C-O bond without racemizing the chiral center of the amino acid or degrading the peptide backbone.

The Causality of the Cleavage: The cleavage relies on the high affinity of palladium for aromatic rings. When the benzyl ester adsorbs onto the surface of a Palladium-on-Carbon (Pd/C) catalyst, the benzylic carbon is positioned optimally for nucleophilic attack by surface-bound hydrides (generated from


 gas or a hydrogen donor)[1]. The reaction proceeds via a concerted oxidative addition and reductive elimination pathway, yielding the free carboxylic acid and toluene. Toluene is a volatile byproduct that is easily removed under reduced pressure, driving the reaction to completion entropically.

Workflow Decision & Substrate Compatibility

Choosing the right deprotection method depends heavily on the functional groups present in your substrate:

  • Standard Catalytic Hydrogenation (

    
     gas):  The gold standard for clean, scalable deprotection. However, it requires specialized equipment (hydrogen balloons or Parr reactors) and poses flammability risks[1].
    
  • Catalytic Transfer Hydrogenation (CTH): Utilizes hydrogen donors like ammonium formate (

    
    ). On the Pd surface, ammonium formate rapidly decomposes into 
    
    
    
    ,
    
    
    , and
    
    
    . This method is highly favored for benchtop synthesis due to its speed, safety, and operational simplicity.
  • Alternative Metals: While Pd/C is standard, low-cost metals like zinc or magnesium combined with ammonium formate have also been reported for specific orthogonal deprotections where palladium's pyrophoric nature is a concern[2],[3].

Self-Validating System (Reaction Monitoring): A robust protocol must be self-validating. The progress of the hydrogenolysis should be monitored by Thin Layer Chromatography (TLC), where the non-polar benzyl ester spot disappears, replaced by a highly polar baseline spot (the free amino acid). Absolute verification is achieved via


 NMR spectroscopy. The deblocking is considered successful and complete when the benzylic 

singlet (typically around

5.1 ppm) and the aromatic multiplet (around

7.3 ppm) are entirely absent from the spectrum, with no extraneous peaks indicating side reactions.

Quantitative Data: Comparison of Deprotection Methods

MethodReagents & CatalystTypical TimeYieldSelectivity & Limitations
Standard Hydrogenation

gas (1 atm to 10 bar), 5-10% Pd/C, MeOH/EtOH
2 - 24 hours>95%Reduces alkenes, alkynes, and nitro groups. Safe handling of

required[1].
Transfer Hydrogenation Ammonium formate (2-4 eq), 10% Pd/C, MeOH/DMF15 min - 2 hours~98%Extremely rapid. Avoids high-pressure

. May partially reduce sensitive halogens,[1].
Base Saponification LiOH or NaOH, THF/Water1 - 4 hours85-90%Used only if reducible groups (e.g., alkenes) must be preserved. Risk of racemization.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Ammonium Formate) This protocol offers a rapid and convenient method for the deprotection of benzyl esters without the need for gaseous hydrogen[1].

Materials:

  • Benzyl ester-protected amino acid (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)

  • Ammonium formate (2.0 to 4.0 eq)

  • Methanol or DMF (Reaction solvent)

  • Celite (for filtration)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the protected amino acid in HPLC-grade Methanol (or DMF for poorly soluble peptides).

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality Note: Pd/C is pyrophoric. Ensure the solvent fully wets the catalyst to prevent ignition.

  • Donor Addition: Add ammonium formate (2 to 4 equivalents) to the stirring mixture,[1].

  • Reaction: Stir the suspension at room temperature. The reaction typically generates mild effervescence as

    
     and 
    
    
    
    gases are released.
  • Monitoring: Check the reaction progress via TLC or LC-MS every 15 minutes. The reaction is usually complete within 30 to 120 minutes.

  • Workup: Once complete, filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Wash the filter cake thoroughly with excess methanol.

  • Purification: Evaporate the filtrate to dryness under reduced pressure. To remove excess ammonium formate, the crude product can be lyophilized, or dissolved in an organic solvent (if soluble) and washed with saturated NaCl solution,[1].

Protocol B: Standard Catalytic Hydrogenation (


 Balloon) 
Suitable for substrates that may be sensitive to the ammonia generated in Protocol A.

Materials:

  • Benzyl ester-protected amino acid (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen gas balloon

Procedure:

  • Preparation: Dissolve the substrate in Ethanol in a two-neck round-bottom flask[1].

  • Catalyst Addition: Add the 10% Pd/C catalyst carefully[1].

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with inert gas (Nitrogen or Argon). Repeat this process three times to remove all oxygen.

  • Hydrogenation: Attach a hydrogen-filled balloon via a needle. Evacuate the flask one final time and backfill with

    
     gas.
    
  • Reaction: Stir vigorously at room temperature for 2 to 24 hours until hydrogen uptake ceases and TLC indicates total consumption of the starting material.

  • Workup: Purge the flask with Nitrogen to remove residual

    
    . Filter through a Celite pad, wash the cake with Ethanol, and concentrate the filtrate in vacuo to yield the pure free amino acid[1].
    

Visualizations

DecisionTree Start Amino Acid Benzyl Ester (Substrate) CheckReducible Are there reducible groups? (e.g., Alkenes, Alkynes, Nitro) Start->CheckReducible Saponification Use Base Saponification (LiOH / THF / H2O) CheckReducible->Saponification Yes CheckH2 Is high-pressure H2 available & safe? CheckReducible->CheckH2 No End Free Amino Acid + Toluene Saponification->End Hydrogenation Catalytic Hydrogenation (H2 gas, 10% Pd/C) CheckH2->Hydrogenation Yes TransferHydro Transfer Hydrogenation (NH4HCO2, 10% Pd/C) CheckH2->TransferHydro No Hydrogenation->End TransferHydro->End

Workflow decision tree for selecting the optimal benzyl ester deprotection strategy.

Mechanism Pd_Surface Pd/C Catalyst Adsorption Substrate Adsorption Pd_Surface->Adsorption + Ester + H2/Donor H_Transfer Hydride Transfer Adsorption->H_Transfer Pd-H Formation Cleavage C-O Bond Cleavage H_Transfer->Cleavage Insertion Desorption Product Desorption Cleavage->Desorption Toluene Release Desorption->Pd_Surface Catalyst Regeneration

Mechanistic cycle of palladium-catalyzed hydrogenolysis of benzyl esters.

References

  • Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis - niscpr.res.in.

  • Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups - BenchChem. 1

  • The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate - ResearchGate. 2

  • Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - mdma.ch. 3

Sources

Using (Benzylamino) acetate hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of (Benzylamino) acetate hydrochloride in peptide and peptoid synthesis.

Executive Summary: The Strategic Role of N-Alkylation

(Benzylamino) acetate hydrochloride , commonly referred to as N-benzylglycine hydrochloride (or its esterified derivatives like ethyl 2-(benzylamino)acetate hydrochloride), is a highly specialized building block in modern peptidomimetic chemistry. By shifting the side chain from the α-carbon to the backbone nitrogen, this compound introduces an N-benzyl (Nbe or Nphe) residue into the sequence.

This structural modification is a cornerstone in the development of peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids . For drug development professionals, incorporating N-benzylglycine is a strategic choice to overcome the poor pharmacokinetic profiles of natural peptides, offering enhanced membrane permeability, resistance to proteolytic degradation, and unique conformational architectures necessary for advanced nanomaterials and therapeutics.

Mechanistic Insights & Causality (E-E-A-T)

The decision to utilize (Benzylamino) acetate hydrochloride in a synthetic workflow is driven by fundamental physicochemical principles:

  • Proteolytic Evasion: Natural proteases require the presence of a backbone amide hydrogen to stabilize the transition state during peptide bond hydrolysis. N-alkylation with a benzyl group completely removes this hydrogen bond donor, rendering the adjacent peptide bonds virtually invisible to enzymatic degradation .

  • Conformational Flexibility (Cis/Trans Isomerism): In natural peptides, the trans conformation of the amide bond is strongly favored due to steric clashes in the cis state. However, the N-benzyl group equalizes the steric bulk on both sides of the amide bond, significantly lowering the energy barrier between cis and trans isomers. This property is heavily exploited to drive the hierarchical self-assembly of peptoid nanosheets and macrocyclic drugs .

  • Steric Hindrance and Coupling Thermodynamics: The bulky aromatic ring of the benzyl group creates massive steric shielding around the secondary amine. Consequently, standard carbodiimide coupling (e.g., DIC/HOBt) is thermodynamically insufficient for subsequent acylation. High-efficiency uronium salts (HATU) or OxymaPure-based cocktails at elevated temperatures are strictly required to drive the reaction to completion .

Physicochemical Properties & Reagent Specifications

Depending on the synthetic strategy—Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Synthesis—researchers will utilize either the free acid or the esterified form of the compound.

Table 1: Comparative Properties of N-Benzylglycine Derivatives

PropertyBenzylaminoacetic acid HCl (Free Acid)Ethyl 2-(benzylamino)acetate HCl (Ester)
CAS Number 7689-50-16344-42-9
Molecular Weight 201.65 g/mol 229.70 g/mol
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Fragment Synthesis
Solubility DMF, DMSO, WaterDMSO (30 mg/mL), DMF
Storage Conditions 4°C (Powder), -20°C (Long term)-20°C (Powder), -80°C (In solvent)
Commercial Source

Experimental Protocols: A Self-Validating SPPS System

To ensure scientific integrity and reproducibility, the following protocol for incorporating Fmoc-N-benzylglycine into a growing peptide chain utilizes a self-validating system . By integrating orthogonal colorimetric assays (Kaiser and Chloranil tests), the workflow guarantees that the sterically hindered couplings are complete before proceeding, preventing the accumulation of deletion sequences.

Phase 1: Coupling Fmoc-N-benzylglycine to a Primary Amine
  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-N-benzylglycine, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU/HOAt generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the mild steric bulk of the N-benzylglycine's own structure during activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead (negative) validates the complete consumption of the primary amine.

Phase 2: Deprotection and Exposure of the Secondary Amine
  • Fmoc Cleavage: Treat the resin with 20% Piperidine in DMF for 5 min, drain, and repeat for 15 min. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation (Chloranil Test): Perform a Chloranil test (which is specific for secondary amines). A dark blue/green bead color validates the successful deprotection and exposure of the secondary N-benzyl amine.

Phase 3: Sterically Hindered Coupling (The Critical Step)
  • Activation of the Incoming Amino Acid: Dissolve 4.0 eq of the next Fmoc-AA, 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 4.0 eq of OxymaPure in DMF.

    • Causality: DIC/OxymaPure is less prone to side-reactions (like guanidinylation) at elevated temperatures compared to uronium salts, providing exceptional acylation power for hindered secondary amines.

  • Heated Coupling: Add the activated mixture to the resin and agitate at 40°C for 2 hours .

  • Validation (Chloranil Test): Repeat the Chloranil test. A negative result (colorless/yellow) validates the successful acylation of the hindered secondary amine. If positive, perform a second coupling.

Workflow Visualization

SPPS_Workflow Resin Resin-Bound Peptide (Free Primary Amine) Couple_Nbe Couple Fmoc-N-benzylglycine (HATU / DIPEA / DMF) Resin->Couple_Nbe Kaiser1 Kaiser Test (Negative = Complete) Couple_Nbe->Kaiser1 Kaiser1->Couple_Nbe Positive (Re-couple) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Kaiser1->Deprotect Negative (Proceed) Chloranil1 Chloranil Test (Positive = Sec. Amine Ready) Deprotect->Chloranil1 Couple_Next Couple Next Fmoc-AA (DIC / OxymaPure at 40°C) Chloranil1->Couple_Next Chloranil2 Chloranil Test (Negative = Complete) Couple_Next->Chloranil2 Chloranil2->Resin Negative (Next Cycle) Chloranil2->Couple_Next Positive (Re-couple)

Self-validating SPPS workflow for N-benzylglycine incorporation utilizing in-process testing.

Troubleshooting & Optimization

When working with N-alkylated amino acids, researchers frequently encounter sequence-specific synthetic bottlenecks. Table 2 outlines the mechanistic root causes of these issues and field-proven optimizations.

Table 2: Troubleshooting Sterically Hindered Peptoid Couplings

ObservationCausality (Mechanistic Root)Optimized Solution
Persistent Positive Chloranil Test (Phase 3) Severe steric clash between the bulky N-benzyl group and a branched incoming Fmoc-AA (e.g., Val, Ile) prevents nucleophilic attack.Switch to Microwave-Assisted Peptide Synthesis (MAPS) at 75°C for 10 minutes, or utilize symmetric anhydrides.
Premature Chain Termination (Loss of Peptide) Diketopiperazine (DKP) formation during Fmoc deprotection of the second amino acid. The N-alkyl group's cis amide conformation brings the free amine into perfect proximity to attack the ester linkage to the resin.Use 20% piperidine supplemented with 0.1 M HOBt to suppress DKP formation, and couple the third amino acid immediately without delay.
Low Yield in Solution-Phase Dipeptide Synthesis Ester hydrolysis of Ethyl 2-(benzylamino)acetate competing with aminolysis due to trace water or excess base.Utilize strictly anhydrous conditions with highly controlled equivalents of DIPEA (exactly 2.0 eq); prefer HATU over EDC/NHS.

References

  • Molecular Engineering of the Peptoid Nanosheet Hydrophobic Core Source: Langmuir (ACS Publications) URL:[Link]

  • A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery Source: Proceedings of the National Academy of Sciences (PubMed Central) URL:[Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets Source: PubMed Central (PMC) URL:[Link]

Preparation of stock solutions for (Benzylamino) acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for (Benzylamino) Acetate Hydrochloride

Core Directive & Scope

This guide details the preparation of high-integrity stock solutions for (Benzylamino) acetate hydrochloride derivatives, specifically focusing on Ethyl 2-(benzylamino)acetate hydrochloride (CAS 6344-42-9) and its methyl analog. These compounds are critical intermediates in the synthesis of glycine derivatives and peptidomimetics.

Critical Chemical Identity Check: The term "(Benzylamino) acetate hydrochloride" technically refers to the hydrochloride salt of a benzylamino acetic acid ester.

  • Primary Compound: Ethyl 2-(benzylamino)acetate hydrochloride (N-Benzylglycine ethyl ester HCl).[1]

  • Variant: Methyl 2-(benzylamino)acetate hydrochloride.[1][2][3][]

  • Molecular Weight (Ethyl): ~229.70 g/mol .[5]

  • Nature: Hygroscopic solid; susceptible to ester hydrolysis in aqueous environments.

The Challenge: While the hydrochloride salt confers water solubility, the ester linkage is prone to hydrolysis, converting the active compound into N-benzylglycine (inactive or impurity) over time. This protocol prioritizes anhydrous organic solvents (DMSO) for storage to preserve structural integrity.

Physicochemical Properties & Solubility Profile

Before preparation, verify your specific lot against the parameters below.

PropertySpecification (Ethyl Ester HCl)Notes
CAS Number 6344-42-9Verify against CoA.
Molecular Weight 229.70 g/mol Use this for Molarity calculations.
Appearance White to off-white crystalline solidDiscard if yellow/brown (oxidation).
Solubility (DMSO)

50 mg/mL
Preferred for Stock (100 mM).
Solubility (Water)

20 mg/mL
Risky for long-term storage (Hydrolysis).
Solubility (Ethanol)

10 mg/mL
Viable alternative to DMSO.

Materials & Equipment

Reagents:

  • (Benzylamino) acetate hydrochloride (Purity

    
     97%).[2][5]
    
  • Solvent A (Preferred): DMSO (Dimethyl sulfoxide), Anhydrous,

    
     99.9%, Cell Culture Grade.
    
  • Solvent B (Alternative): Sterile Water for Injection (WFI) or PBS (pH 7.4) – Only for immediate use.

Equipment:

  • Analytical Balance (Precision

    
     0.1 mg).
    
  • Vortex Mixer.

  • Borosilicate Glass Vials (Amber preferred to protect from light).

  • Syringe Filters:

    • For DMSO: PTFE or Nylon (0.22

      
      m).
      
    • For Water: PES or PVDF (0.22

      
      m).
      

Protocol A: Preparation of 100 mM Stock in DMSO (Gold Standard)

This protocol yields a stock solution stable at -20°C or -80°C for up to 6 months.[6][7] DMSO prevents ester hydrolysis and microbial growth.

Workflow Diagram:

StockPrep Start Weigh Compound (Calculate Mass) Solvent Add Anhydrous DMSO (Target: 100 mM) Start->Solvent Dissolve Vortex / Sonicate (Until Clear) Solvent->Dissolve QC Visual Inspection (No Particulates) Dissolve->QC QC->Dissolve Fail (Cloudy) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Step-by-step workflow for preparing a stable DMSO stock solution.

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    
    
    
    
    
  • Weighing: Weigh 229.7 mg of the compound into a sterile 15 mL polypropylene or glass tube.

  • Solvation: Add 10 mL of Anhydrous DMSO.

    • Note: Do not dilute to volume yet if extreme precision is required; add 8 mL, dissolve, then adjust to 10 mL. For general screening, adding 10 mL directly to the powder is acceptable (error < 1%).

  • Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Caution: Avoid heating above 37°C to prevent degradation.

  • Sterilization (Optional but Recommended): Filter through a 0.22

    
    m PTFE  syringe filter into a fresh sterile tube.
    
  • Aliquoting: Dispense into small aliquots (e.g., 100

    
    L or 500 
    
    
    
    L) to avoid freeze-thaw cycles.
  • Storage: Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution

WARNING: Aqueous solutions of (Benzylamino) acetate hydrochloride are not stable long-term due to ester hydrolysis. Prepare immediately before use.

  • Dilution: Dilute the DMSO stock into the aqueous buffer (e.g., PBS or Media) to the desired working concentration.

    • Example: To make 10 mL of 100

      
      M working solution, add 10 
      
      
      
      L of 100 mM DMSO stock to 9.99 mL of PBS.
  • Solvent Tolerance: Ensure the final DMSO concentration is < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

  • Stability Window: Use within 4-6 hours at room temperature. Discard unused aqueous portions.

Quality Control & Self-Validation

A "Self-Validating" protocol requires checkpoints to ensure the chemistry is working as intended.

CheckpointMethodAcceptance Criteria
Visual Inspect against lightSolution must be strictly clear and colorless. Any turbidity indicates precipitation or impurities.
Solubility "Drop Test"Add 10

L stock to 1 mL water. No precipitate should form.
Chemical Integrity LC-MS (Optional)Peak at MW 229.7 (Ethyl) or 215.7 (Methyl). Absence of peak at MW ~165 (N-Benzylglycine hydrolysis product).

Solvent Logic Decision Tree:

SolventLogic Root Select Solvent App1 Long-Term Storage (> 24 hours) Root->App1 App2 Immediate Use (< 4 hours) Root->App2 DMSO Anhydrous DMSO (Recommended) App1->DMSO App2->DMSO Dilute into water later Water Water/PBS (High Risk of Hydrolysis) App2->Water Only if DMSO incompatible

Caption: Logic tree for selecting the appropriate solvent based on storage needs.

Troubleshooting

  • Precipitation upon dilution in water:

    • Cause: The compound is moderately hydrophobic (Benzyl group) and high concentrations (>10 mM) in water may crash out.

    • Solution: Lower the working concentration or increase the temperature slightly (to 37°C). Ensure the DMSO stock is fully dissolved before dilution.

  • Yellowing of Stock Solution:

    • Cause: Oxidation of the amine or hydrolysis.

    • Solution: Discard. Prepare fresh stock and store under nitrogen or argon if possible.

References

  • PubChem. Ethyl N-benzylglycinate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities.[5] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1800. (Context on amino acid derivative stability).

  • Cheng, Y., et al.Stability of ester-containing drugs in aqueous solution. Journal of Pharmaceutical Sciences. (General reference for ester hydrolysis kinetics).

Sources

Application Note: Catalytic Hydrogenolysis of N-Benzylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenolysis of N-benzylglycine ethyl ester is a critical deprotection step in peptide synthesis and the manufacturing of pharmaceutical intermediates. While the benzyl (Bn) group offers robust protection for the amine functionality during upstream processing, its removal requires precise control to prevent side reactions—specifically the formation of 2,5-diketopiperazine (DKP) and catalyst poisoning by the resulting primary amine.

This guide details a validated protocol for the acid-mediated hydrogenolysis of N-benzylglycine ethyl ester using Palladium on Carbon (Pd/C). Unlike standard neutral hydrogenation, this method utilizes an acidic medium to immediately sequester the product as the hydrochloride salt (Glycine ethyl ester hydrochloride), thereby stabilizing the ester and maintaining high catalyst turnover.

Scientific Foundation & Mechanism

The Challenge: Catalyst Poisoning and Cyclization

Standard neutral hydrogenation of N-benzyl amino esters presents two specific failure modes:

  • Amine Poisoning: The product, Glycine ethyl ester, is a primary amine with a lone pair that binds strongly to the Pd surface, competing with the substrate and hydrogen, effectively stalling the reaction (Result 1.11).

  • Diketopiperazine (DKP) Formation: The free amine of glycine ethyl ester is highly nucleophilic and can attack the ester carbonyl of a neighboring molecule. This intermolecular cyclization releases ethanol and forms the stable, unwanted byproduct 2,5-diketopiperazine.

The Solution: Acid-Mediated Hydrogenolysis

By conducting the reaction in the presence of 1.0–1.1 equivalents of Hydrogen Chloride (HCl) , the generated amine is immediately protonated to the ammonium salt (


).
  • Mechanistic Benefit: The ammonium species does not coordinate strongly to the Pd surface, preventing catalyst poisoning.

  • Stability Benefit: The protonated amine is non-nucleophilic, completely suppressing the DKP cyclization pathway.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the competing side reaction.

ReactionPathway Substrate N-Benzylglycine Ethyl Ester Intermediate Hemilabile Pd-Amine Complex Substrate->Intermediate Adsorption Pd_Complex Pd-H Species (Active Catalyst) Pd_Complex->Intermediate FreeAmine Free Glycine Ethyl Ester (Unstable) Intermediate->FreeAmine H2 / -Toluene ProductSalt Glycine Ethyl Ester Hydrochloride (Stable Target) FreeAmine->ProductSalt + HCl (EtOH) DKP 2,5-Diketopiperazine (Byproduct) FreeAmine->DKP Self-Cyclization (Neutral pH)

Figure 1: Reaction pathway showing the critical role of HCl in trapping the free amine to prevent DKP formation.

Detailed Experimental Protocol

Materials & Reagents[1]
  • Substrate: N-benzylglycine ethyl ester (1.0 equiv).

  • Catalyst: 10% Pd/C (Palladium on Carbon), typically 50% water-wet to reduce pyrophoric risk. Load at 10 wt% relative to substrate.[1]

  • Solvent: Absolute Ethanol (EtOH).

  • Acid Source: 1.25 M HCl in Ethanol (or concentrated HCl added dropwise).

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Hydrogenator (30–50 psi).

Step-by-Step Procedure (Acidic Hydrogenolysis)

Step 1: Preparation of Solution

  • Dissolve N-benzylglycine ethyl ester (e.g., 10 mmol, 1.93 g) in Absolute Ethanol (30 mL).

  • Add HCl (11 mmol, 1.1 equiv). Note: If using conc. aqueous HCl, ensure the total water content remains low to prevent ester hydrolysis.

  • Flush the vessel with Nitrogen (N2) or Argon for 5 minutes to displace oxygen.

Step 2: Catalyst Addition (Safety Critical)

  • Stop stirring.

  • Carefully add 10% Pd/C (approx. 200 mg, ~10 wt%) to the solution.

    • Safety Note: Pd/C is pyrophoric when dry.[2] Ideally, weigh the catalyst as a water-wet paste or add it under an inert blanket. Do not add dry catalyst to a solvent containing hydrogen gas.[3][4][5]

Step 3: Hydrogenation

  • Seal the reaction vessel.

  • Purge cycle: Evacuate the vessel (vacuum) and backfill with Nitrogen (x3).

  • Evacuate and backfill with Hydrogen (H2) (x3).[2][6]

  • Stir vigorously at Room Temperature (20–25 °C) .

    • Insight: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

  • Monitor reaction progress by TLC (System: 10% MeOH in DCM, visualize with Ninhydrin) or LC-MS. Reaction is typically complete in 4–12 hours at 1 atm.

Step 4: Workup & Isolation

  • Purge the vessel with Nitrogen to remove H2 gas.

  • Filtration: Filter the mixture through a pad of Celite 545 to remove the Pd/C catalyst.

    • Critical Safety: Do not suck the filter cake dry.[2][4] Keep the catalyst wet with ethanol/water to prevent ignition.

  • Wash the Celite pad with Ethanol (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.

    • Result: The product, Glycine ethyl ester hydrochloride, will often crystallize as the solvent volume decreases.

  • Recrystallization (Optional): If the residue is an oil or impure solid, recrystallize from Ethanol/Diethyl Ether.

Alternative Protocol: Transfer Hydrogenation

For labs lacking H2 gas infrastructure or requiring enhanced safety.

This method uses Ammonium Formate as the hydrogen donor, eliminating the need for H2 balloons and high-pressure vessels.

  • Dissolve substrate in Methanol/Ethanol.[2]

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (5.0 equiv) in one portion.

  • Heat to Reflux (60–70 °C) for 1–3 hours.

  • Filter hot through Celite and concentrate.

    • Note: This method produces the formate salt or free amine; acidification with HCl/Dioxane may be required post-workup to isolate the hydrochloride salt.

Critical Process Parameters (CPPs) & Data

ParameterRecommended RangeImpact of Deviation
Acid Stoichiometry 1.0 – 1.1 equiv<1.0 eq: Risk of DKP formation and catalyst poisoning.>2.0 eq: Potential ester hydrolysis if water is present.
Catalyst Loading 5 – 10 wt%Low: Incomplete conversion or stalled reaction.High: Unnecessary cost; difficult filtration.
Solvent System Ethanol or MethanolNon-polar (e.g., Toluene): Poor solubility of the HCl salt product; catalyst clumping.
Temperature 20 – 30 °C>40 °C: Increased risk of ester hydrolysis or transesterification (if MeOH is used with Ethyl ester).

Safety Workflow: Handling Pyrophoric Catalysts

Palladium catalysts can ignite solvent vapors if allowed to dry in the presence of oxygen. Follow this strict workflow.

SafetyFlow Start Start Workup Inert 1. Purge H2 with N2/Ar Start->Inert WetCelite 2. Pre-wet Celite Pad with Solvent Inert->WetCelite Filter 3. Filter Reaction Mixture WetCelite->Filter Wash 4. Wash Cake (Do NOT dry completely) Filter->Wash Quench 5. Immediately Quench Filter Cake with Water Wash->Quench Disposal 6. Dispose in Dedicated Solid Waste Quench->Disposal

Figure 2: Mandatory safety workflow for filtering Pd/C catalysts.

Troubleshooting Guide

Issue: Reaction Stalls (Incomplete Conversion)

  • Cause 1: Catalyst poisoning by free amine.

    • Fix: Check pH. Ensure the reaction is acidic (pH < 4 on wet paper). Add more HCl-EtOH.

  • Cause 2:[4][6][7][8] CO poisoning (rare).

    • Fix: Purge headspace and refill with fresh H2.

  • Cause 3: Old Catalyst.[3]

    • Fix: Add fresh catalyst (slurried in solvent first) to the mixture.

Issue: Product is a mix of Ethyl and Methyl ester

  • Cause: Transesterification.

    • Fix: If using N-benzylglycine ethyl ester, use Ethanol as the solvent. Do not use Methanol, as HCl will catalyze the exchange to the methyl ester.

Issue: Low Yield / Sticky Solid

  • Cause: Hygroscopic salt.

    • Fix: Glycine ethyl ester HCl is hygroscopic. Dry strictly under high vacuum with P2O5 or lyophilize. Store in a desiccator.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for N-Bn deprotection conditions).
  • BenchChem. (2025).[2][6][9] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link

  • Cheng, C., et al. (2009).[10] Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Journal of Organic Chemistry, 74(15), 5671-5674. Link (Describes the synergistic effect of HCl/chlorinated solvents in debenzylation).

  • Sigma-Aldrich. (2025). N-benzylglycine ethyl ester hydrochloride Product Sheet. Link

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[11][12] Tetrahedron Letters, 28(5), 515-516. Link

Sources

Recrystallization solvents for amino acid ester hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for Amino Acid Ester Hydrochlorides

Abstract

Amino acid ester hydrochlorides are critical intermediates in peptide synthesis and medicinal chemistry. Their purification presents a unique challenge: the compound is an ionic salt (requiring polar solvents) yet contains a labile ester linkage susceptible to hydrolysis in the presence of moisture and heat. This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility parameters.[1] It includes detailed protocols for standard and difficult crystallizations, emphasizing the transition from hazardous ethers (diethyl ether) to safer, modern alternatives (MTBE, CPME).

Part 1: Solvent Selection Logic

The recrystallization of an amino acid ester hydrochloride relies on balancing two competing forces: Lattice Energy (holding the salt crystal together) and Solvation Energy (pulling the ions into solution).

The "Good" Solvent (Dissolution)

Because these compounds are hydrochloride salts, they possess a charged ammonium headgroup (


).[1] Consequently, they are rarely soluble in non-polar organic solvents (hexane, toluene) or moderately polar aprotic solvents (ethyl acetate, DCM) at room temperature.
  • Primary Choice: Alcohols (Methanol, Ethanol, Isopropanol). These protic solvents can solvate both the ammonium cation and the chloride anion.

  • Constraint: The boiling point must be low enough to remove the solvent easily but high enough to allow thermal gradients. Methanol is excellent for solubility but carries a higher risk of transesterification if the ester group differs (e.g., recrystallizing an ethyl ester in methanol can lead to mixed esters). Always match the alcohol solvent to the ester group (e.g., use Ethanol for Ethyl esters) to prevent transesterification.

The "Anti-Solvent" (Precipitation)

To induce crystallization without excessive cooling (which promotes oiling out), an anti-solvent is added to reduce the dielectric constant of the medium.

  • Traditional: Diethyl Ether (

    
    ). Highly effective but forms explosive peroxides and is extremely flammable.
    
  • Modern/Safer: Methyl tert-Butyl Ether (MTBE).[1][2] Higher boiling point (

    
    ), lower peroxide risk, and forms excellent crystals.
    
  • Green: Cyclopentyl Methyl Ether (CPME) or Ethyl Acetate (for less polar amino acids).

Decision Tree: Selecting Your System

SolventSelection Start Start: Analyze Amino Acid Side Chain SideChain Side Chain Property? Start->SideChain Hydrophobic Hydrophobic (Phe, Val, Leu, Ile, Ala) SideChain->Hydrophobic Polar Polar / Basic (Gly, Ser, His, Arg, Lys) SideChain->Polar SolventA Primary Solvent: Ethanol or Isopropanol Hydrophobic->SolventA SolventB Primary Solvent: Methanol (or Water/Alcohol mix) Polar->SolventB AntiSolventA Anti-Solvent: Hexane or Heptane SolventA->AntiSolventA If very soluble AntiSolventB Anti-Solvent: MTBE or Diethyl Ether SolventA->AntiSolventB Standard SolventB->AntiSolventB ResultA System: EtOH / Hexane (High Yield) AntiSolventA->ResultA ResultB System: MeOH / MTBE (High Purity) AntiSolventB->ResultB

Figure 1: Decision logic for selecting the initial solvent system based on amino acid side-chain polarity.

Part 2: Recommended Solvent Systems

The following table synthesizes historical data with modern safety protocols.

Amino Acid ClassSpecific ExamplesPreferred Solvent SystemAlternative / Notes
Hydrophobic L-Phe-OMe[1]·HCl, L-Leu-OEt[1]·HClEtOAc / Hexane Dissolve in min. hot EtOAc; add Hexane to cloud point.
Hydrophobic L-Val-OMe·HCl, L-Ala-OEt[1]·HClEthanol / MTBE Alcohol matches ester group. MTBE replaces

.
Small / Polar Gly-OEt·HClAbs. Ethanol /

Glycine salts are very crystalline;

yields fine needles.
Basic (Polar) L-His-OMe·2HClMethanol /

Highly soluble in MeOH. Requires aggressive anti-solvent.
Basic (Polar) L-Arg-OMe·2HClEthanol / Acetone Acetone acts as a strong anti-solvent for the dihydrochloride.
Aromatic L-Trp-OEt·HClEthanol / Water (95:5) Avoids ethers. Cool slowly to prevent oxidation/darkening.

Key Note on Transesterification: If you must use Methanol to dissolve an Ethyl ester (due to solubility issues), keep the temperature low (


) and work quickly to minimize the exchange of the ethoxy group for a methoxy group.

Part 3: Detailed Experimental Protocol

Method: Solvent/Anti-Solvent Recrystallization This is the most robust method for ester hydrochlorides, as it avoids prolonged heating which can degrade the ester.

Workflow Diagram

RecrystallizationProtocol cluster_params Critical Parameters Step1 1. Dissolution Step2 2. Clarification (Hot Filtration) Step1->Step2 Hot solvent Step3 3. Nucleation (Anti-Solvent) Step2->Step3 Clear filtrate Step4 4. Crystallization (Cooling) Step3->Step4 Cloud point reached Step5 5. Isolation (Filtration & Dry) Step4->Step5 Crystals formed P1 Temp < 60°C (Prevent Hydrolysis) P1->Step1 P2 Dry Solvents (Anhydrous) P2->Step3

Figure 2: Step-by-step workflow for the recrystallization of labile amino acid ester salts.

Step-by-Step Procedure
  • Preparation: Ensure all solvents are anhydrous . Moisture is the enemy of ester stability.

  • Dissolution:

    • Place the crude amino acid ester hydrochloride in an Erlenmeyer flask.

    • Add the "Good Solvent" (e.g., Methanol or Ethanol) in small portions while heating gently on a water bath (

      
      ).
      
    • Stop adding solvent as soon as the solid dissolves.

    • Note: If the solution is colored, activated charcoal may be used, followed by hot filtration.

  • Anti-Solvent Addition:

    • Remove from heat. While the solution is still warm, add the "Anti-Solvent" (e.g., MTBE or

      
      ) dropwise with swirling.
      
    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of the "Good Solvent" to clear the solution again.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir during this phase, as it promotes small, impure crystals.

    • Once at room temperature, place the flask in a refrigerator (

      
      ) or freezer (
      
      
      
      ) for 2-4 hours to maximize yield.
  • Isolation:

    • Filter the crystals rapidly using a Buchner funnel.

    • Wash the cake with a small amount of cold anti-solvent.

    • Dry immediately in a vacuum desiccator over

      
       or KOH pellets to remove traces of acid and moisture.
      

Part 4: Troubleshooting & Stability

Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask.

  • Cause: The temperature dropped too quickly, or the anti-solvent concentration is too high.

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of the "Good Solvent." Scratch the glass wall with a rod to induce nucleation, or add a seed crystal. Cool very slowly (wrap the flask in a towel).

Hydrolysis (Loss of Ester)
  • Symptom: Smell of the free alcohol; melting point depression; presence of free amino acid by TLC.

  • Cause: Presence of water in the solvent or excessive heating.

  • Remedy: Use absolute alcohols and anhydrous ethers. Minimize heating time.[3] Store the final product in a desiccator.

Hygroscopicity
  • Symptom: Crystals become sticky or turn to liquid upon exposure to air.

  • Cause: Amino acid salts are naturally hygroscopic.

  • Remedy: Perform filtration under a blanket of dry nitrogen if possible. Store in a sealed container at

    
    .
    

References

  • BenchChem. (2025).[4] Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis. Retrieved from

  • Organic Syntheses. (2025). L-Phenylalanine Methyl Ester Hydrochloride.[1] Org. Synth. Retrieved from

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

  • National Institutes of Health (NIH). (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from

  • Teledyne ISCO. (2025). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [1]

Sources

Troubleshooting & Optimization

Process Chemistry Support Portal: N-Benzylglycine Synthesis & Over-Alkylation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Center. The synthesis of N-benzylglycine—a critical intermediate in pharmaceutical and agrochemical development—frequently suffers from a pervasive side reaction: over-alkylation leading to N,N-dibenzylglycine.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic theory with field-proven process controls. By understanding the causality behind the reaction kinetics, you can implement self-validating protocols to eliminate dialkylation impurities entirely.

Part 1: The Mechanistic Root of Over-Alkylation

Direct alkylation of glycine with benzyl chloride is a classic


 reaction. The fundamental issue lies in the relative nucleophilicity of the primary versus secondary amine. When glycine is mono-alkylated to form N-benzylglycine, the newly attached benzyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen atom, making the secondary amine (N-benzylglycine) significantly more nucleophilic than the starting primary amine (glycine).

Consequently, the rate of the second alkylation (


) often exceeds the rate of the first (

), leading to the unavoidable formation of N,N-dibenzylglycine under standard stoichiometric conditions[1].

Kinetics Gly Glycine (Primary Amine) Mono N-benzylglycine (Secondary Amine) Gly->Mono k1 (Desired) BnCl Benzyl Chloride (Electrophile) BnCl->Mono Di N,N-dibenzylglycine (Tertiary Amine) BnCl->Di Mono->Di k2 (Over-alkylation) k2 > k1

Kinetic pathway illustrating the competing rates of mono- vs. di-alkylation.

Part 2: Troubleshooting FAQs

Q1: I am running a direct N-alkylation using a 1:1 ratio of glycine ethyl ester to benzyl chloride at reflux. My yield is stuck at 65%, and I have a large unknown impurity. What is happening? A1: Your impurity is almost certainly N,N-dibenzylglycine ethyl ester. At elevated temperatures (e.g., refluxing ethanol, ~80°C) and stoichiometric ratios, the highly nucleophilic mono-alkylated product rapidly consumes the remaining benzyl chloride. Increasing the temperature or adding strong binding agents exacerbates this, pushing dialkylation yields up to 25–40%[1].

Q2: How can I optimize the direct alkylation route if I cannot change my starting materials? A2: You must manipulate the reaction kinetics through stoichiometry and temperature control. By using a large excess of the primary amine (e.g., a 5:1 ratio of glycine to benzyl chloride) and lowering the reaction temperature to 40°C, you statistically favor the collision of benzyl chloride with unreacted glycine rather than the mono-alkylated product. This simple process shift can suppress dialkylation to negligible levels[1].

Q3: We want to eliminate the risk of over-alkylation entirely. Is reductive amination a viable alternative? A3: Yes. Reductive amination of benzaldehyde with glycine is the most robust method to prevent over-alkylation. Because the reaction proceeds via an imine intermediate rather than direct


 displacement, the addition of a second benzyl group is mechanistically blocked[2].

Q4: I attempted the reductive amination using Sodium Borohydride (


), but my yields were abysmal. Why? 
A4: 

is too reactive and non-selective for this specific one-pot reaction. It rapidly reduces the starting benzaldehyde to benzyl alcohol before the imine has time to form[2]. You must use Sodium Cyanoborohydride (

).

is stable at slightly acidic pH (5.0–6.0) and selectively reduces the protonated iminium ion without touching the unreacted aldehyde[2].

Workflow Issue Issue: High Over-alkylation Decision Can you change the route? Issue->Decision Yes Yes: Use Reductive Amination Decision->Yes Preferred No No: Optimize Direct Alkylation Decision->No Restricted OptRed Reagents: PhCHO, NaBH3CN pH: 5.0 - 6.0 Yes->OptRed OptDir Reagents: Excess Glycine Temp: < 40°C No->OptDir Success Pure N-benzylglycine OptRed->Success OptDir->Success

Decision tree for troubleshooting and optimizing N-benzylglycine synthesis.

Part 3: Quantitative Comparison of Synthetic Routes

The following table summarizes the expected outcomes based on the synthetic strategy chosen. Data reflects the profound impact of temperature and stoichiometry on the


 ratio.
Synthetic StrategyReagents & StoichiometryTemperatureTarget Yield (Mono-)Over-Alkylation (Di-)Ref.
Direct Alkylation (Standard) Glycine ester + BnCl (1:1)Reflux (~80°C)~65%25% - 40%[1]
Direct Alkylation (Optimized) Glycine ester + BnCl (5:1)40°C>85%<5%[1]
Reductive Amination Glycine ester + PhCHO +

25°C>90%Not detected[2]

Part 4: Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.

Protocol A: Reductive Amination (Preferred Route)

Scientist's Note: Imine formation is an equilibrium process. Do not add the reducing agent until the imine has had time to form. Adding them simultaneously will result in the direct reduction of benzaldehyde to benzyl alcohol.

  • Imine Formation: Suspend glycine ethyl ester hydrochloride (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous methanol.

  • pH Adjustment: Add glacial acetic acid dropwise.

    • Validation Check: Monitor with a calibrated pH meter. Stop when the pH stabilizes between 5.0 and 6.0. The solution must be slightly acidic to activate the carbonyl for nucleophilic attack, but not so acidic that the amine is completely protonated.

  • Maturation: Stir at room temperature for 1 hour to allow the imine equilibrium to establish.

  • Selective Reduction: Cool the reaction to 0°C. Add

    
     (1.2 eq) in small portions over 30 minutes to manage hydrogen gas evolution.
    
  • In-Process Control (IPC): Stir for 4 hours at room temperature.

    • Validation Check: Run a TLC (DCM:MeOH 9:1). The complete disappearance of the highly UV-active benzaldehyde spot confirms 100% conversion.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under vacuum.
Protocol B: Optimized Direct Alkylation (Alternative Route)

Scientist's Note: The key to this protocol is the triethylamine (TEA) filtration step. If you do not filter out the TEA-HCl salt before adding benzyl chloride, the heterogeneous mixture creates local hot spots during the exothermic addition, driving up dialkylation rates.

  • Amine Free-basing: In a round-bottom flask, combine glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 mL). Heat to reflux for 1 hour[1].

  • Salt Removal: Cool the mixture to room temperature.

    • Validation Check: A dense white precipitate (TEA-HCl) must form, confirming the liberation of the free amine. Filter the solid and discard it.

  • Electrophile Addition: Add an additional 20.0 g of triethylamine to the filtrate. Cool the flask to 0–5°C using an ice bath. Slowly add benzyl chloride (27.8 g) dropwise[1].

    • Validation Check: Monitor the internal temperature continuously. The temperature must not exceed 5°C during addition to prevent premature dialkylation.

  • Controlled Alkylation: Remove the ice bath and gently heat the reaction to exactly 40°C for 4 hours[1]. Do not exceed 40°C.

  • Workup: Filter any newly formed salts, and wash the filtrate with water until the pH is neutral[1]. Concentrate to yield high-purity N-benzylglycine ethyl ester.

Part 5: References

  • Electroorganic synthesis of benzathine Source: ResearchGate URL:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Removing N,N-dibenzyl byproducts from glycine ester reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with over-alkylation during the synthesis of secondary amine building blocks. Specifically, we address the mechanistic causes, analytical monitoring, and physical separation of the N,N-dibenzylglycine ester byproduct from the desired N-monobenzylglycine ester .

Part 1: Mechanistic Insight & Causality

When synthesizing N-benzylglycine ethyl ester via the N-alkylation of glycine ethyl ester with benzyl chloride, the formation of N,N-dibenzylglycine ethyl ester is a notorious competing reaction[1].

The Causality of Over-Alkylation: The primary amine (glycine ethyl ester) reacts with benzyl chloride to form the secondary amine (N-benzylglycine ethyl ester). However, the newly attached benzyl group donates electron density via inductive effects, making the nitrogen lone pair of the secondary amine more nucleophilic than the starting primary amine. If the local concentration of the electrophile (benzyl chloride) is too high, or if the kinetic energy of the system is elevated (high heat), the secondary amine rapidly attacks a second equivalent of benzyl chloride, forming the unwanted tertiary amine byproduct[1].

ReactionMechanics A Glycine Ethyl Ester (1° Amine) C N-Benzylglycine Ethyl Ester (2° Amine - Target) A->C Alkylation B Benzyl Chloride (Electrophile) B->C D N,N-Dibenzylglycine Ethyl Ester (3° Amine - Byproduct) B->D C->D Over-alkylation (Higher Nucleophilicity)

Reaction pathway showing the over-alkylation of glycine ester to the N,N-dibenzyl byproduct.

Part 2: Troubleshooting FAQs

Q1: I am seeing 25–40% of the N,N-dibenzyl byproduct in my crude mixture. How can I suppress its formation during the reaction? A: High byproduct yields are typically caused by elevated reaction temperatures or the use of strong binding agents[1]. To suppress over-alkylation, you must limit the availability of the electrophile. Use a stoichiometric excess of the primary amine (glycine ethyl ester hydrochloride), maintain the reaction temperature at a mild 40 °C, and add the benzyl chloride dropwise at 0–5 °C to prevent local concentration spikes[1].

Q2: How do I analytically distinguish the N-monobenzyl product from the N,N-dibenzyl byproduct? A: Thin-Layer Chromatography (TLC) is the most efficient real-time monitoring tool. The N-monobenzyl product is a secondary amine with an active N-H bond, allowing it to hydrogen-bond with the silica stationary phase. The N,N-dibenzyl byproduct is a tertiary amine shielded by two bulky, lipophilic aromatic rings. Consequently, the dibenzyl byproduct is significantly less polar and will elute with a much higher Retention Factor (


) in a standard Hexane/Ethyl Acetate mobile phase[2].

Q3: My reaction is complete, but I have a mixture of mono- and di-benzyl esters. What is the most scalable way to separate them? A: Vacuum distillation is the industry standard for this separation. The addition of a second benzyl group adds ~90 g/mol of mass and massive van der Waals interactions. While N-benzylglycine ethyl ester distills at 139–142 °C under reduced pressure[1], the N,N-dibenzyl byproduct has a boiling point of approximately 376 °C at atmospheric pressure[3]. Under vacuum, the mono-benzyl product will vaporize cleanly, leaving the dibenzyl byproduct trapped in the distillation pot.

Part 3: Quantitative Data & Separation Logic

Table 1: Physicochemical Properties for Separation

Property N-Benzylglycine Ethyl Ester (Target) N,N-Dibenzylglycine Ethyl Ester (Byproduct)
Molecular Weight 193.24 g/mol [4] 283.36 g/mol [3]
Boiling Point 139–142 °C (at reduced pressure)[1] ~376 °C (at atmospheric pressure)[3]
Amine Classification Secondary Amine Tertiary Amine

| Chromatographic Polarity | Higher (Slower elution, lower


) | Lower (Faster elution, higher 

) |

Table 2: Reaction Optimization Parameters

Condition Target Yield Byproduct % Mechanistic Causality
High Temp (>80 °C) < 60% 25–40%[1] High kinetic energy easily overcomes the activation barrier for the second alkylation.
Excess Benzyl Chloride < 50% > 45% Shifts the reaction equilibrium heavily toward tertiary amine formation.

| 40 °C + Dropwise Addition | ~80.3%[1] | < 5% | Limits electrophile availability; favors primary amine reaction kinetics. |

SeparationLogic Crude Crude Reaction Mixture (Target + Dibenzyl Byproduct) Decision Select Separation Strategy Crude->Decision Distill Vacuum Distillation (Scalable & Cost-Effective) Decision->Distill Large Scale (>5g) Column Silica Chromatography (High Resolution) Decision->Column Small Scale (<5g) PureDist Distillate (139-142 °C) Pure Target Product Distill->PureDist Vaporizes Pot Pot Residue (~376 °C BP) Dibenzyl Byproduct Distill->Pot Remains in Flask Early High Rf Fractions Dibenzyl Byproduct Column->Early Elutes First (Non-polar) Late Low Rf Fractions Pure Target Product Column->Late Elutes Second (Polar)

Decision logic and physical separation pathways for isolating the target secondary amine.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis to Minimize Dibenzylation

This protocol utilizes temperature control and controlled addition to kinetically favor the mono-alkylation pathway[1].

  • Preparation: In a round-bottom flask, suspend 28.0 g of glycine ethyl ester hydrochloride in 200 mL of ethanol. Add 20.0 g of triethylamine (TEA).

  • Free-Basing: Heat the mixture to reflux for 1 hour to liberate the free amine. Cool the mixture to room temperature; a white solid (TEA·HCl) will precipitate. Filter the solid and add an additional 20.0 g of TEA to the filtrate[1].

  • Controlled Alkylation: Cool the filtrate to 0–5 °C using an ice bath. Slowly add 27.8 g of benzyl chloride dropwise via an addition funnel.

  • Reaction: Once addition is complete, warm the reaction to 40 °C and stir for 4 hours[1].

  • Validation: Spot the mixture on a TLC plate. The reaction is self-validated as successful if the intermediate

    
     spot (mono-benzyl) is dominant, and the high 
    
    
    
    spot (di-benzyl) is faint or absent.
Protocol B: Removal of N,N-Dibenzyl Byproduct via Vacuum Distillation

Exploits the massive difference in vapor pressure to physically separate the molecules.

  • Workup: Filter the crude reaction mixture from Protocol A. Wash the filtrate with water until neutral, dry over anhydrous magnesium sulfate, and filter off the drying agent[1].

  • Setup: Transfer the dried organic residue to a short-path vacuum distillation apparatus. Ensure all joints are greased to hold a high vacuum.

  • Distillation: Apply reduced pressure (e.g., 10 mmHg). Gradually heat the distillation pot.

  • Collection: Collect the fraction that distills at 139–142 °C. This is the pure N-benzylglycine ethyl ester (a pale yellow oily liquid)[1].

  • Validation: The protocol is self-validating if the vapor temperature remains strictly stable between 139–142 °C. The N,N-dibenzyl byproduct will safely remain in the heating pot as a viscous residue due to its ~376 °C atmospheric boiling point[3].

Protocol C: Removal of N,N-Dibenzyl Byproduct via Column Chromatography

For small-scale reactions (<5g) where distillation is impractical, exploiting the lack of hydrogen bonding in the tertiary amine.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexane and pack it into a glass chromatography column[2].

  • Loading: Dissolve the crude mixture in a minimal amount of Hexane/Ethyl Acetate (9:1) and load it onto the silica bed.

  • Elution: Run a gradient mobile phase starting at 95:5 Hexane/Ethyl Acetate. The non-polar N,N-dibenzyl byproduct will elute first. Gradually increase polarity to 80:20 Hexane/Ethyl Acetate to elute the target N-monobenzylglycine ester.

  • Validation: Analyze fractions via TLC under a 254 nm UV lamp. The protocol is validated when fractions containing only the lower

    
     spot are pooled and concentrated, yielding the pure secondary amine without tertiary amine contamination.
    

Part 5: References

  • N, N-Dibenzylglycine Ethyl Ester CAS. 77385-90-1 . Lookchem / Hebei Dangtong Biological Technology. Available at:[Link]

  • N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 . PubChem, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: N-Benzylglycine Ester HCl Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing thermal instability or low melting points when isolating N-benzylglycine ethyl ester hydrochloride .

Pure N-benzylglycine ethyl ester HCl should present as a white to beige crystalline powder with a1[1]. Deviations from this thermal baseline indicate disruptions in the crystal lattice, typically driven by moisture, residual solvents, or stoichiometric imbalances during salt formation.

Diagnostic Overview

Before altering your synthetic workflow, compare your analytical results against the baseline parameters below to isolate the mechanistic cause of the melting point depression.

Analytical ParameterExpected ValueIndicator of IssueMechanistic Cause
Melting Point 96 – 100 °C< 96 °C or broad range (>2 °C)Disruption of crystal lattice energy (colligative depression)
Moisture Content (KF) < 0.5% w/w> 1.0% w/wAtmospheric water acting as a plasticizer
Residual Solvent (GC) < 5000 ppm> 5000 ppm2[2]
Aqueous pH (1% soln) 4.0 – 5.0> 6.0Presence of unprotonated free base impurity

Troubleshooting Workflow

TroubleshootingFlow Start Observed Low/Broad Melting Point (< 96°C) Q1 Is the solid sticky or forming a sludge? Start->Q1 Moisture Suspect Moisture (Hygroscopicity) Q1->Moisture Yes Q2 Do NMR/GC show residual solvents? Q1->Q2 No KF Run Karl Fischer Titration Moisture->KF Dry Vacuum Desiccation over P2O5 at 40°C KF->Dry Solvent Residual Solvent Trapped in Lattice Q2->Solvent Yes Impurity Suspect Free Base or Hydrolysis Q2->Impurity No Recryst Recrystallize & Vacuum Dry Solvent->Recryst HPLC Aqueous pH Check & NMR Analysis Impurity->HPLC ReSalt Re-precipitate with Anhydrous HCl HPLC->ReSalt

Diagnostic workflow for troubleshooting low melting point in N-benzylglycine ester HCl.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: My N-benzylglycine ethyl ester HCl is melting at 82-85 °C instead of the expected 96-100 °C. What is the primary mechanistic cause? A: Melting point depression is a colligative property. A significantly depressed and broadened melting range strongly indicates disrupted crystal lattice energy. In hydrochloride salts of amino acid esters, this is most commonly caused by residual moisture or trapped organic solvents [2]. Because the secondary amine hydrochloride is highly hygroscopic, atmospheric water acts as a plasticizer, lowering the thermal energy required to break intermolecular hydrogen bonds.

Q2: The product isolated from the reaction mixture turned into a sticky sludge during filtration. How can I recover the solid? A: Hydrochloride salts of secondary amines are prone to deliquescence—absorbing so much atmospheric moisture that they dissolve in it—or 3[3]. Causality: When synthesizing the HCl salt, if the solvent (e.g., ethyl acetate) contains trace water, the salt will crash out as a gooey sludge rather than a crystalline solid. Solution: Redissolve the sludge in anhydrous methanol, add 1-2 drops of 3M HCl in cyclopentyl methyl ether (CPME) to ensure complete protonation, and azeotropically dry it under reduced pressure. Triturate the resulting residue with cold, anhydrous diethyl ether to force crystallization.

Q3: How do I definitively distinguish between residual solvent and incomplete salt formation (free base contamination)? A: Both impurities will depress the melting point by creating a eutectic mixture, but they require different corrective actions. Causality: Residual solvent is physically trapped in the lattice, whereas free base contamination is a chemical impurity resulting from a stoichiometric deficiency of HCl during precipitation. Validation Protocol: Run a 1H-NMR (in DMSO-d6). If residual solvent is the culprit, you will see characteristic solvent peaks (e.g., a singlet at 2.07 ppm for ethyl acetate). If free base is the issue, the broad downfield ammonium peak (


) will integrate poorly, and an aqueous pH test of the solid will yield a pH > 6.0.

Q4: My Karl Fischer (KF) titration shows 2.5% water, but vacuum drying at room temperature isn't removing it. What is the correct drying protocol? A: Causality: Water in hygroscopic hydrochloride salts is often tightly bound via hydrogen bonding to the chloride counterion and the ester carbonyl, making it 4[4]. Solution: You must apply thermal-vacuum desiccation. Place the powder in a vacuum desiccator over Phosphorus Pentoxide (


). Apply high vacuum (< 1 mbar) and gently heat to 40-45 °C. Do not exceed 50 °C to prevent premature ester hydrolysis.

Standardized Experimental Protocols

Protocol A: Anhydrous Salt Formation and Recrystallization

Objective: To generate a high-purity, crystalline hydrochloride salt free of moisture and residual solvents, ensuring a self-validating sharp melting point.

  • Free Base Dissolution: Dissolve the crude N-benzylglycine ethyl ester free base in anhydrous ethyl acetate (10 mL per gram of substrate). Ensure the solvent is strictly anhydrous to prevent premature deliquescence.

  • Acidification: Chill the solution to 0-5 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in CPME or ethyl acetate dropwise under vigorous stirring. Mechanistic note: Using an anhydrous organic acid solution prevents the introduction of water, which causes sludge formation[3].

  • Precipitation & Trituration: Allow the mixture to stir for 30 minutes at 0 °C. If the salt oils out, add an equal volume of cold, anhydrous diethyl ether or petroleum ether to force crystallization.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of dry nitrogen. Mechanistic note: Rapid filtration minimizes exposure to atmospheric moisture, preventing hygroscopic degradation.

  • Validation (Desiccation): Transfer the solid immediately to a vacuum oven. Dry at 40 °C under high vacuum (< 1 mbar) in the presence of

    
     for 12 hours to remove trapped lattice solvents[2]. Verify the melting point is 96-100 °C.
    
Protocol B: Karl Fischer Moisture Analysis for Hygroscopic Salts

Objective: To accurately quantify residual moisture without atmospheric contamination skewing the results[4].

  • Environment Control: Perform all sample transfers inside a nitrogen-purged glovebag or dry box.

  • Sample Weighing: Weigh 50-100 mg of the N-benzylglycine ester HCl into a pre-dried, tared glass vial. Seal immediately with a septum cap.

  • Solvent Introduction: Inject 1 mL of anhydrous methanol through the septum to dissolve the sample.

  • Titration: Inject the dissolved sample directly into the Karl Fischer reaction cell.

  • Validation (Blank Subtraction): Run a blank titration of the anhydrous methanol and subtract this value from the sample result to determine the true moisture content.

References

  • [1] Title: N-Benzylglycine ethyl ester, HCl - ChemBK Source: chembk.com URL: 1

  • [3] Title: Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit Source: reddit.com URL: 3

  • [2] Title: Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Source: scispace.com URL: 2

  • [4] Title: Residual Moisture Testing Methods for Lyophilized Drug Products Source: pharmtech.com URL: 4

Sources

Hygroscopic nature of (Benzylamino) acetate hydrochloride handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Benzylamino) acetate hydrochloride

A-Scientist's Guide to Handling a Hygroscopic Compound

Welcome to the technical support center for (Benzylamino) acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this and other hygroscopic materials. As a hydrochloride salt of an amino acid ester, (Benzylamino) acetate hydrochloride has a strong affinity for atmospheric moisture. This hygroscopic nature can significantly impact experimental accuracy, product stability, and overall research outcomes if not managed correctly.[1][2][3] This document provides expert-driven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your material and the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the hygroscopic nature of (Benzylamino) acetate hydrochloride.

Q1: What does "hygroscopic" mean, and why does it apply to (Benzylamino) acetate hydrochloride?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][3] (Benzylamino) acetate hydrochloride is susceptible to this phenomenon primarily because it is a salt. The ionic nature of the hydrochloride group readily interacts with polar water molecules in the air through absorption or adsorption, leading to a "wet" or clumpy product.[2] This can physically and chemically alter the material.[3][4]

Q2: What are the visible signs that my compound has absorbed atmospheric moisture?

A: The most common physical change is a transition from a free-flowing powder to a clumpy, caked, or even partially dissolved solid.[1][5] You may also observe the material sticking to the sides of the container or weigh boat. In severe cases of moisture absorption, the compound can become a sticky syrup or deliquesce into a liquid.[4]

Q3: What are the experimental consequences of using (Benzylamino) acetate hydrochloride that has been compromised by moisture?

A: Using a hygroscopic compound without proper handling can lead to several critical errors:

  • Inaccurate Mass Measurements: The measured weight will include an unknown amount of water, leading to the use of less active compound than intended and causing significant errors in calculating concentration and molarity.[6][7]

  • Poor Flowability and Handling: Clumped material is difficult to transfer and weigh accurately, leading to spills and further inaccuracies.[5][8]

  • Chemical Degradation: The presence of water can promote hydrolysis of the ester group in (Benzylamino) acetate hydrochloride, leading to the formation of (Benzylamino)acetic acid and methanol. This impurity can affect reaction outcomes and analytical results.[4]

  • Compromised Stability: Long-term exposure to moisture can degrade the compound, affecting its purity and shelf-life.[3]

Q4: What are the ideal storage conditions for this compound?

A: To maintain its integrity, (Benzylamino) acetate hydrochloride should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dry place.[9] The most effective method for short- and long-term storage is inside a desiccator containing a drying agent like silica gel or Drierite to maintain a low-humidity environment.[10][11]

Part 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to identifying and solving problems encountered during the handling and use of (Benzylamino) acetate hydrochloride.

Problem: My compound appears clumpy and is difficult to weigh accurately.
  • Cause: This is a classic sign of moisture absorption. The particles have agglomerated due to the presence of water.[1][5]

  • Solution:

    • Avoid Crushing: Do not attempt to crush the clumps on an open bench, as this will increase the surface area and promote further moisture absorption.

    • Controlled Environment Handling: If possible, transfer the material to a glove box with a controlled low-humidity atmosphere for handling.[10]

    • Weighing by Difference: Use the "weighing by difference" technique described in Protocol 2 below. This method does not require the material to be free-flowing and is the most accurate way to handle compromised solids.

    • Drying (Use with Caution): For some materials, drying in a vacuum oven at a mild temperature can remove absorbed water. However, this should be done with caution, as it may degrade the compound. Always consult the product's technical data sheet or perform a small-scale test first.

Problem: The weight on the analytical balance is constantly increasing as I weigh the powder.
  • Cause: The compound is actively absorbing moisture from the air while on the balance pan. This is common in environments with high relative humidity.[6]

  • Solution:

    • Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all your equipment and reagents ready before you begin weighing.[1]

    • Use a Weighing Bottle: Weigh the compound in a tared, capped vial or weighing bottle. Open the cap only briefly to add or remove powder.[6]

    • Control the Environment: If possible, perform the weighing in a room with controlled low humidity or inside a glove box.[10][12] Placing a container of desiccant inside the balance chamber can also help locally reduce moisture.[12]

Problem: My reaction yields are inconsistent or lower than expected.
  • Cause: If you are weighing out a specific mass of the hygroscopic compound, you are inadvertently including water in that mass. This means the actual amount of (Benzylamino) acetate hydrochloride is lower than calculated, making it the limiting reagent and reducing your theoretical yield.[7]

  • Solution:

    • Implement Proper Weighing Technique: Strictly follow the protocol for weighing by difference (Protocol 2 ) to ensure the mass you record is the true mass of the compound delivered.

    • Prepare a Stock Solution: For multiple reactions, it is best practice to prepare a concentrated stock solution in an appropriate anhydrous solvent. This is done by weighing a larger, more accurate mass of the compound and dissolving it to a known volume. Aliquots can then be taken from this stock solution, which is far more reproducible than weighing small, individual portions of a hygroscopic solid.

Part 3: Key Experimental Protocols & Visualizations

Workflow for Handling Hygroscopic Compounds

The following diagram outlines the critical workflow for handling (Benzylamino) acetate hydrochloride to minimize moisture exposure and ensure experimental accuracy.

G cluster_storage Storage cluster_prep Preparation cluster_weighing Weighing (Controlled Environment) cluster_use Immediate Use storage Store in sealed container inside a desiccator equilibrate Allow container to reach room temperature before opening storage->equilibrate 1. Remove setup Prepare all necessary equipment (spatula, weigh boat, solvent) weigh Perform weighing quickly using 'Weighing by Difference' (See Protocol 2) setup->weigh 2. Weigh dissolve Immediately dissolve compound in anhydrous solvent weigh->dissolve 3. Use reseal Quickly and tightly reseal the main container return_storage Return container to desiccator reseal->return_storage 4. Re-store

Caption: Standard workflow for handling hygroscopic reagents.

Protocol 1: Storage of (Benzylamino) acetate hydrochloride
  • Primary Container: Ensure the compound is stored in its original container with the cap tightly sealed. For extra protection, wrap the cap threads with Parafilm.

  • Secondary Containment (Desiccator): Place the primary container inside a glass or plastic desiccator. The desiccator should contain an active desiccant, such as silica gel (preferably with a color indicator to show when it's saturated), Drierite, or anhydrous calcium sulfate.

  • Environment: Store the desiccator in a cool, dark, and stable environment away from direct sunlight and heat sources.[11][13]

  • Inert Atmosphere: For maximum protection, especially for long-term storage or highly sensitive applications, flush the primary container with an inert gas like argon or dry nitrogen before sealing.

Protocol 2: Accurate Weighing of (Benzylamino) acetate hydrochloride (Weighing by Difference)

This protocol is the gold standard for accurately determining the mass of a hygroscopic or volatile substance.[6]

  • Preparation: Place a sealed vial or container with a secure cap, containing more of the compound than you need, onto the analytical balance. Tare the balance to zero.

  • Initial Mass: Record the initial mass of the container and its contents to the highest precision of the balance.

  • Transfer: Remove the container from the balance. Working quickly, open it and use a clean spatula to transfer an approximate amount of the solid into your receiving flask or beaker. Do not place the receiving flask on the balance.

  • Reseal: Immediately reseal the original container to prevent further moisture uptake.

  • Final Mass: Place the sealed container back onto the analytical balance. Record the new, lower mass.

  • Calculation: The exact mass of the compound you transferred is the initial mass minus the final mass. This method ensures that any moisture absorbed during the brief transfer does not affect the final calculated mass.

Troubleshooting Decision Tree

If you are experiencing issues, use this decision tree to diagnose the potential source of the problem.

G start Experiment Issue: Inconsistent results or low yield? q1 Is the compound clumpy or sticky? start->q1 a1 High probability of moisture contamination. Review storage (Protocol 1) and handling procedures. q1->a1 Yes q2 Is the balance reading unstable or increasing during weighing? q1->q2 No yes1 Yes no1 No a1->q2 a2 Active moisture absorption. Work faster and use a capped vial for weighing. Implement Weighing by Difference (Protocol 2). q2->a2 Yes q3 Are you weighing small quantities (<50 mg) directly on a weigh boat? q2->q3 No yes2 Yes no2 No a2->q3 a3 High relative error from moisture. Switch to preparing a stock solution and dosing by volume. q3->a3 Yes end_node If issues persist, consider compound degradation. Verify purity with analytical methods (e.g., NMR, LC-MS). q3->end_node No yes3 Yes no3 No a3->end_node

Caption: Troubleshooting guide for hygroscopic compound issues.

Summary of Handling Parameters

ParameterRecommendationRationale
Storage Humidity As low as possible; ideally <20% RH.To prevent moisture absorption and maintain compound stability.[3]
Handling Environment Controlled low humidity room or glove box.Minimizes moisture uptake during active handling and weighing.[5][10]
Storage Container Tightly sealed glass vial, preferably with inert gas overlay.Prevents atmospheric moisture from entering the container.[1][14]
Weighing Method Weighing by Difference.Provides the most accurate mass measurement by negating the effect of moisture absorbed during transfer.[6]
Dissolution Solvent Anhydrous grade solvent.Prevents compound degradation (e.g., hydrolysis) upon dissolution.

References

  • Benzyl glycine methyl ester hydrochloride (HPLC) - ChemBK. (2024). ChemBK. [Link]

  • Methyl 2-(benzylamino)acetate hydrochloride | C10H14ClNO2 | CID 24192994 - PubChem. National Center for Biotechnology Information. [Link]

  • ETHYL 2-(BENZYLAMINO)ACETATE HYDROCHLORIDE | CAS 6344-42-9. Matrix Fine Chemicals. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026). GenFollower. [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase. [Link]

  • Asian Journal of Pharmaceutics. (2007). Asian Journal of Pharmaceutics. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences. [Link]

  • Material Safety Data Sheet - Benzylamine hydrochloride, 99% - Cole-Parmer. (2005). Cole-Parmer. [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. University of California, Berkeley. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (2021). National Center for Biotechnology Information. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024). Powder Systems. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008). Chromatography Forum. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. (2022). Richpacking020.com. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. Indiana University. [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. University of Toronto Scarborough. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh. [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. (2008). Chromatography Forum. [Link]

  • Best Weighing Practices in the Pharmaceutical Industry. (2017). Pharmaceutical Technology. [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Methyl 2-(benzylamino)acetate | C10H13NO2 | CID 422659 - PubChem - NIH. National Center for Biotechnology Information. [Link]

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Technical Support Center: Troubleshooting Base-Catalyzed Hydrolysis of Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides an in-depth, mechanistic approach to troubleshooting the base-catalyzed hydrolysis (saponification) of ethyl ester groups.

Core Mechanism & Causality

The base-catalyzed hydrolysis of an ethyl ester operates via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The reaction is driven by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The ethoxide leaving group is subsequently expelled, yielding a carboxylic acid and ethanol.

The causality behind the success of this reaction lies in the final step: under basic conditions, the newly formed carboxylic acid is instantly deprotonated to form a resonance-stabilized carboxylate anion[1]. This acid-base neutralization is highly exothermic and strictly irreversible, effectively acting as a thermodynamic sink that drives the equilibrium entirely toward the product.

Standard Operating Procedure (SOP): Mild Hydrolysis via LiOH

To minimize side reactions, Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent is the industry standard. Lithium strongly coordinates to the oxygen atoms of the tetrahedral intermediate, stabilizing it and accelerating the hydrolysis without requiring the aggressive basicity of NaOH or KOH[2].

Self-Validating Protocol:

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water to achieve a concentration of 0.1 - 0.2 M. Causality: THF ensures the organic substrate remains in solution, while water provides the hydroxide source.

  • Base Addition: Add LiOH·H₂O (3.0 - 5.0 eq) in one portion at 0 °C to room temperature.

  • Reaction Monitoring: Stir vigorously. Monitor the reaction via TLC or LCMS.

    • Self-Validation Check: The disappearance of the high-Rf ester spot and the appearance of a baseline spot on the TLC plate confirms the conversion of the ester to the highly polar carboxylate salt.

  • Solvent Removal: Once complete (typically 2–16 h), concentrate the mixture under reduced pressure to completely remove the THF.

    • Causality: Removing the organic solvent prevents the target carboxylic acid from partitioning into an unseparated THF/water emulsion during the subsequent extraction.

  • Acidification: Dilute the aqueous residue with additional water, cool to 0 °C, and carefully add 1M HCl dropwise while stirring.

    • Self-Validation Check: Spot the aqueous layer on pH paper. The pH must read between 1 and 2 to ensure the carboxylate salt is fully protonated back to the free carboxylic acid.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.

Troubleshooting FAQs

Q1: My ethyl ester is sterically hindered, and the LiOH/THF/H₂O protocol yields <10% conversion after 48 hours. How can I drive this to completion? Causality: Bulky substituents near the carbonyl carbon block the trajectory (Bürgi-Dunitz angle) of the incoming hydroxide nucleophile, preventing the formation of the tetrahedral intermediate. Solution: Switch to Potassium Trimethylsilanolate (KOSiMe₃) in anhydrous THF. KOSiMe₃ is highly soluble in organic solvents, providing a "naked" and exceptionally reactive silanolate nucleophile that attacks hindered esters efficiently at room temperature. The resulting silyl ester is easily cleaved during the acidic workup to yield the desired acid.

Q2: I am observing epimerization at the α-carbon of my chiral ethyl ester during hydrolysis. How do I prevent this? Causality: The α-protons of esters are weakly acidic. Strong bases (like refluxing NaOH) can deprotonate the α-carbon before hydrolysis occurs, generating a planar enolate intermediate[3]. When this enolate is reprotonated, the stereochemical integrity is lost, resulting in epimerization (or racemization). Solution: Lower the reaction temperature to 0 °C and strictly use the milder LiOH/THF/H₂O system[2]. If epimerization persists, consider using Barium hydroxide (Ba(OH)₂), which is exceptionally mild, or switch to enzymatic hydrolysis (e.g., pig liver esterase) which operates at a neutral pH.

Q3: LCMS shows the formation of a methyl ester byproduct instead of the desired carboxylic acid. What happened? Causality: This is a classic case of base-catalyzed transesterification[1]. If you used methanol (MeOH) as a co-solvent with a base, the hydroxide deprotonates the methanol to form methoxide. Methoxide is a strong nucleophile and attacks the ethyl ester, displacing ethoxide and forming a stable methyl ester, stalling the hydrolysis. Solution: Never use a mismatched alcoholic solvent. For an ethyl ester, use ethanol (EtOH) as the co-solvent, or stick strictly to non-nucleophilic aprotic solvents like THF or 1,4-dioxane mixed with water.

Q4: After acidification and extraction, my yield is extremely low, but TLC showed full conversion. Where is my product? Causality: If the resulting carboxylic acid is highly polar (e.g., contains basic amines or multiple hydroxyl groups), it may remain water-soluble even at low pH, or form a zwitterion. Solution: Saturate the aqueous layer with NaCl (salting out) prior to extraction. Alternatively, use a more polar extraction solvent system (e.g., 10% Isopropanol in Chloroform), or isolate the product via lyophilization of the aqueous layer followed by trituration of the resulting salts.

Quantitative Reagent Comparison

Use the following table to select the appropriate base and solvent system based on your substrate's specific sensitivities.

Reagent SystemTypical EquivalentsSolvent SystemEpimerization RiskBest Application
LiOH·H₂O 3.0 - 5.0THF/H₂O (3:1)LowStandard protocol; mild hydrolysis of chiral or sensitive ethyl esters.
NaOH / KOH 2.0 - 10.0EtOH/H₂O (1:1)HighFast, aggressive saponification of highly stable, non-chiral substrates.
KOSiMe₃ 1.5 - 2.0Anhydrous THFVery LowSterically hindered esters; substrates prone to aqueous degradation.
Ba(OH)₂ 1.0 - 2.0MeOH/H₂O (1:1)LowHighly selective mono-saponification of diesters.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Ethyl Ester Hydrolysis Fails Q1 Incomplete Conversion (Steric Hindrance)? Start->Q1 Q2 Epimerization at α-carbon? Start->Q2 Q3 Methyl Ester Byproduct Formed? Start->Q3 Sol1 Action: Use KOSiMe3 in anhydrous THF Q1->Sol1 Yes Sol2 Action: Switch to LiOH in THF/H2O at 0°C Q2->Sol2 Yes Sol3 Action: Remove MeOH. Use THF/H2O only Q3->Sol3 Yes

Figure 1: Decision tree for diagnosing and resolving common ethyl ester hydrolysis issues.

References

Sources

Technical Support Center: Optimizing Reflux Time for Glycine Ethyl Ester Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the N-alkylation of glycine ethyl ester (GEE).

Direct alkylation of GEE is a critical step in synthesizing unnatural amino acids, peptidomimetics, and complex active pharmaceutical ingredients (APIs), such as the pan-serotype dengue virus inhibitor NITD-688 (1)[1]. However, optimizing the reflux time is notoriously difficult due to competing side reactions. This guide provides troubleshooting workflows, mechanistic FAQs, empirical data, and a self-validating experimental protocol to ensure high-yield mono-alkylation.

Troubleshooting Workflow

Before adjusting your reaction parameters, use the decision tree below to diagnose the primary failure mode in your crude reaction mixture.

G Start Analyze Crude Mixture (TLC / LC-MS) OverAlk Issue: Over-alkylation (Dialkylated Product) Start->OverAlk Incomplete Issue: Incomplete Conversion (Unreacted GEE) Start->Incomplete Degradation Issue: Diketopiperazine Formation Start->Degradation FixOver Action: Reduce Reflux Time or Use Schiff Base Protection OverAlk->FixOver FixInc Action: Extend Reflux Time or Increase Temperature Incomplete->FixInc FixDeg Action: Lower Temperature, Avoid Prolonged Heating Degradation->FixDeg

Troubleshooting workflow for optimizing glycine ethyl ester alkylation reflux times.

Frequently Asked Questions (FAQs)

Q1: Why does prolonged reflux time lead to a complex mixture instead of higher yields of the mono-alkylated product? A1: The causality lies in the reaction kinetics and the inherent instability of the free ester. When GEE (a primary amine) is alkylated, it forms a secondary amine. Due to the electron-donating inductive effect of the newly attached alkyl group, this secondary amine is often more nucleophilic than the starting material. Prolonged reflux allows this secondary amine to outcompete the remaining GEE for the electrophile, driving N,N-dialkylation. Furthermore, extended heating of the free base triggers self-condensation, forming 2,5-diketopiperazines (2)[2].

Q2: How do I determine the exact reflux time required for my specific alkylating agent? A2: Reflux time cannot be universally standardized; it is entirely dependent on the electrophilicity of your alkyl halide and the boiling point of your solvent. Reactive electrophiles like benzyl bromide typically reach completion in 1–4 hours (3)[3]. Less reactive systems may require up to 12 hours at 60 °C, as seen in the synthesis of antischistosomal ozonide carboxylic acids (4)[4]. You must perform a self-validating time-course study (pulling aliquots every 30-60 minutes for LC-MS) to find the exact inflection point where mono-alkylation peaks before dialkylation dominates.

Q3: I need to reflux for 12+ hours to consume my alkyl halide, but my glycine ethyl ester is degrading. What are my options? A3: If extended reflux is unavoidable, you must suppress competing side reactions using one of two strategies:

  • Stoichiometric Excess: Use 3.0 to 5.0 equivalents of GEE·HCl. This ensures the primary amine vastly outnumbers the secondary amine, statistically favoring mono-alkylation.

  • Schiff Base Protection: Convert GEE to O'Donnell's Schiff base (N-(diphenylmethylene)glycine ethyl ester) using benzophenone imine (5)[5]. This masks the amine, allowing for aggressive, prolonged alkylation without the risk of over-alkylation or diketopiperazine formation.

Mechanistic Pathways of GEE Alkylation

Understanding the competing pathways is essential for rational reaction optimization. The diagram below illustrates how extended reflux times shift the equilibrium toward unwanted byproducts.

Pathway GEE Glycine Ethyl Ester (Primary Amine) Mono N-Alkyl GEE (Desired Product) GEE->Mono R-X, Base Optimal Reflux DKP 2,5-Diketopiperazine (Self-condensation) GEE->DKP Heat Extended Reflux Di N,N-Dialkyl GEE (Over-alkylation) Mono->Di R-X Prolonged Reflux

Reaction pathways showing desired mono-alkylation vs. side reactions during reflux.

Reflux Time Optimization Matrix

The following table summarizes empirical data for various alkylating agents, demonstrating how solvent choice and electrophile reactivity dictate the optimal reflux time.

Alkylating AgentSolventBaseTemp (°C)Optimal Reflux TimePrimary Risk if Over-Refluxed
Benzyl BromideAcetonitrileK₂CO₃82 °C1 – 2 hoursDialkylation
Ethyl BromoacetateAcetoneK₂CO₃60 °C12 hoursDiketopiperazine Formation[4]
3-Bromo-3-methylbutan-2-oneEthanolTEA78 °C6 – 8 hoursIncomplete Conversion[1]
Unactivated Primary ChlorideDMFDIPEA90 °C18 – 24 hoursEster Hydrolysis / Degradation

Experimental Protocol: Optimized N-Alkylation Workflow

This methodology is designed as a self-validating system to ensure high-yield mono-alkylation while actively suppressing dialkylation and self-condensation.

Objective: Synthesize mono-alkylated glycine ethyl ester via direct alkylation. Materials: Glycine ethyl ester hydrochloride (GEE·HCl, 3.0 eq), Alkylating agent (1.0 eq), Anhydrous Potassium Carbonate (K₂CO₃, 4.0 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure:

  • In Situ Free Base Generation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend GEE·HCl (3.0 eq) and anhydrous K₂CO₃ (4.0 eq) in anhydrous MeCN (0.2 M relative to the electrophile). Causality Note: GEE is used as a hydrochloride salt to prevent premature degradation during storage. K₂CO₃ neutralizes the salt in situ. The 3.0 molar excess of GEE is the primary kinetic defense against over-alkylation.

  • Electrophile Addition: Add the alkylating agent (1.0 eq) dropwise at room temperature. Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which could artificially drive dialkylation before the mixture is homogenized.

  • Initiate Reflux: Submerge the flask in a pre-heated oil bath (85 °C) to initiate reflux. Start your timer only when a steady solvent reflux is achieved.

  • Self-Validating Time-Course Monitoring (Critical): Do not rely on a static timer. Pull 50 µL aliquots at t = 1h, 2h, and 3h. Dilute each aliquot with 1 mL ethyl acetate, wash with 1 mL water, and analyze the organic layer via LC-MS and TLC (Ninhydrin stain).

  • Quenching: The exact moment the alkylating agent is consumed (typically 2-4 hours for reactive bromides), immediately remove the flask from the heat and plunge it into an ice bath (0 °C). Causality Note: Rapid cooling arrests all reaction kinetics, permanently halting the progression of mono-alkylated product into dialkylated waste.

  • Isolation: Filter the cold mixture through a pad of Celite to remove inorganic salts (excess K₂CO₃ and generated KCl/KBr). Concentrate the filtrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 40 °C to prevent thermal degradation of the concentrated free base product.

References

  • BenchChem. "Benzophenone imine | 1013-88-3 - Benchchem". BenchChem.
  • BenchChem. "N-Benzylglycine Ethyl Ester (CAS 6436-90-4): A Technical Guide". BenchChem.
  • Dong, Y., et al. "Structure–Activity Relationship of Antischistosomal Ozonide Carboxylic Acids".
  • "Synthesis of a Potent Pan-Serotype Dengue Virus Inhibitor Having a Tetrahydrothienopyridine Core". Thieme-Connect.
  • BenchChem Technical Support Team.

Sources

Technical Support Center: Decolorization of Crude (Benzylamino) Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis troubleshooting. Crude (Benzylamino) acetate hydrochloride (also known as N-benzylglycine hydrochloride, CAS 7689-50-1) is a critical intermediate in peptide synthesis and medicinal chemistry. Due to the susceptibility of benzylamines to thermal oxidation, crude batches frequently present with unwanted yellow, tan, or dark brown discoloration.

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to achieve a pure, water-white crystalline product.

Diagnostic Workflow

Decolorization Start Crude (Benzylamino) acetate HCl (Discolored) Assess Assess Color Profile Start->Assess Light Light Yellow/Tan (Trace Oxidation) Assess->Light Dark Dark Brown/Black (Polymeric Degradation) Assess->Dark PAC Activated Carbon (PAC) (1.5-2.5% w/w in EtOH) Light->PAC Resin Macroporous Resin Adsorption Dark->Resin Filter Hot Filtration (Celite) PAC->Filter Resin->PAC Recryst Recrystallization (EtOH / EtOAc) Filter->Recryst QA HPLC & Visual QA Recryst->QA Pass Pure White Crystals (Success) QA->Pass ≥99% Purity Fail Residual Color (Rework) QA->Fail <99% Purity Fail->Resin

Workflow for diagnosing and treating discolored crude (Benzylamino) acetate hydrochloride.

Section 1: Mechanistic FAQs

Q: Why does crude (Benzylamino) acetate hydrochloride develop a yellow or brown color during synthesis? A: N-benzylglycine hydrochloride is a1[1]. However, benzylamines are highly susceptible to air oxidation and thermal degradation. During synthesis, these side reactions form colored Schiff bases, polymeric impurities, and N-oxide derivatives. Furthermore, if excess hydrochloric acid is added during the salt formation step, it can2, severely exacerbating discoloration[2].

Q: Why is activated carbon preferred over strong mineral acids for decolorizing this specific hydrochloride salt? A: While strong mineral acids are historically used to decolorize certain raw amines, applying them to an already formed hydrochloride salt risks severe degradation and the formation of low-value byproducts[2]. Instead, 3, provides a macroporous structure ideal for trapping large, complex organic pigment molecules without altering the target API's chemical properties[3].

Q: Can the decolorization process itself cause further degradation? A: Yes. In some cases, standard activated carbon can inadvertently 4 within its pores, generating multimer impurities[5]. To prevent this, it is crucial to use acid-washed carbon and strictly control the contact time.

Q: What are the optimal parameters for carbon dosage and temperature? A: Research on amino acid and amine decolorization indicates that maintaining a temperature of around 80°C with a6[6]. Exceeding a 2.5% dosage can lead to a sharp decrease in the yield of the target compound due to non-specific adsorption[6].

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Activated Carbon Decolorization & Anti-Solvent Crystallization

Best for: Light yellow to tan crude batches with trace oxidation.

  • Dissolution: Dissolve 100 g of crude (Benzylamino) acetate hydrochloride in 500 mL of absolute ethanol in a 1 L round-bottom flask. Causality: Ethanol ensures high solubility of the hydrochloride salt at elevated temperatures while keeping highly non-polar polymeric impurities precipitated.

  • Carbon Addition: Add 1.5 g (1.5% w/w) of phosphoric acid-washed, wood-based powdered activated carbon (PAC). Causality: Wood-based PAC has a high macropore volume, specifically targeting large color-causing bodies without trapping the smaller API molecules[3].

  • Heating & Adsorption: Reflux the mixture at 75–80°C for 40 minutes under a nitrogen atmosphere. Causality: Nitrogen prevents further thermal oxidation of the amine during heating. The 40-minute duration at 80°C is optimized to maximize adsorption kinetics while preventing the carbon from catalyzing oxidative coupling side reactions[6].

  • Hot Filtration: Filter the hot suspension rapidly through a pre-heated pad of Celite to remove the PAC. Self-Validation Checkpoint: The filtrate must be completely clear and colorless (water-white). If a yellow tint persists, the carbon dosage was insufficient. Do not proceed to crystallization; instead, re-treat the filtrate with an additional 1.0% w/w PAC.

  • Crystallization: Concentrate the validated filtrate under reduced pressure to approximately 200 mL. Cool the solution to 0–5°C and add ethyl acetate (200 mL) dropwise as an anti-solvent.

  • Isolation: Filter the resulting white crystals, wash with cold ethyl acetate, and dry under vacuum at 40°C to a constant weight.

Protocol B: Macroporous Resin Treatment

Best for: Dark brown or black crude batches where PAC fails or causes significant product loss.

  • Resin Preparation: Swell 100 g of a non-polar macroporous adsorption resin (e.g., D101 or XAD-4) in ethanol for 24 hours. Pack into a glass column and wash with 3 bed volumes (BV) of deionized water.

  • Loading: Dissolve 50 g of heavily discolored crude in 500 mL of water. Load the solution onto the column at a flow rate of 1 BV/hour. Causality: The highly hydrophobic polymeric degradation products will strongly bind to the non-polar resin, while the polar hydrochloride salt remains in the aqueous phase.

  • Elution: Elute with 2 BV of deionized water. Self-Validation Checkpoint: Monitor the eluate via UV-Vis spectroscopy. The target fractions must show minimal absorbance in the visible spectrum (400–700 nm). If absorbance spikes, the resin is saturated and requires regeneration.

  • Recovery: Lyophilize the collected aqueous fractions or concentrate and crystallize from an ethanol/ethyl acetate mixture as described in Protocol A.

Section 3: Quantitative Data Comparison

Decolorization MethodTarget ImpuritiesOptimal Temp (°C)Optimal Dosage / TimeTypical Yield (%)Decolorization Efficiency
Activated Carbon (PAC) Trace oxidation, small pigments70 – 801.5% – 2.5% w/w (40 min)85 – 90High
Macroporous Resin Polymeric degradation, heavy color20 – 401 BV/hour flow rate75 – 85Very High
Recrystallization Isomeric impurities, salts0 – 5N/A80 – 95Moderate
Acid Treatment (HCl) Basic colored impurities150 – 240Highly concentration-dependent< 70Low (High degradation risk)

References[2] Title: Decolorization of amines - EP2621887A1

Source: Google Patents URL:[6] Title: Decolorization of Amino Acids by Modified Activated Carbon Source: All Carbon Corporation URL:[3] Title: Decolorization with Activated Carbon Source: Carbotecnia URL:[5] Title: Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry Source: PMC (National Institutes of Health) URL:[1] Title: CAS 7689-50-1: N-benzylglycine hydrochloride Source: CymitQuimica URL:

Sources

Technical Support Center: Controlling Racemization in Substituted N-Benzyl Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling racemization in substituted N-benzyl amino esters. Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules, and this resource offers field-proven insights and troubleshooting strategies to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization in N-benzyl amino esters?

A1: Racemization, the process that leads to the formation of an equal mixture of enantiomers, primarily occurs through two mechanisms for N-benzyl amino esters.[1] The key factor is the lability of the proton on the α-carbon.

  • Direct Enolization: In the presence of a base, the proton on the α-carbon can be directly abstracted, forming a planar enolate intermediate.[2] Subsequent protonation can occur from either face, leading to a loss of stereochemical purity.

  • Imine-Enamine Tautomerism: While less common for simple esters, under certain conditions, particularly with activation of the carboxyl group, an equilibrium can be established between the N-benzyl imine and the corresponding enamine. This tautomerization also results in a loss of the original stereochemistry at the α-carbon.

Q2: Why are N-benzyl amino esters particularly susceptible to racemization compared to N-acyl protected amino acids?

A2: The susceptibility to racemization is influenced by the nature of the nitrogen substituent. N-acyl groups, such as Boc or Cbz, can participate in the formation of an oxazolone (azlactone) intermediate upon activation of the carboxyl group.[2] This five-membered ring is planar and readily loses its stereochemical information. While N-benzyl groups do not form oxazolones, the electron-donating nature of the benzyl group can still influence the acidity of the α-proton, making it susceptible to abstraction by a base. Furthermore, the absence of an acidic amide or urethane proton, which would typically be deprotonated first, increases the likelihood of α-deprotonation.[3]

Q3: How does the choice of base impact the extent of racemization?

A3: The selection of the base is a critical factor in controlling racemization.[4][5] The strength (pKa) and steric hindrance of the base play significant roles.[4]

  • Strong, non-hindered bases like triethylamine (TEA) or sodium tert-butoxide can readily abstract the α-proton, leading to significant racemization.[5][6]

  • Weaker, sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are generally preferred.[4][6] Their bulkiness impedes their approach to the α-carbon, and their lower basicity reduces the rate of proton abstraction.

Q4: What is the influence of solvent polarity on racemization?

A4: Solvent polarity can significantly affect the rate of racemization. Polar solvents can stabilize the charged intermediates formed during the racemization process, thereby accelerating it.[7] For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been observed to increase the rate of racemization.[7][8][9] In contrast, less polar solvents such as dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol may help to suppress epimerization.[2] Some studies have also shown that water can suppress racemization under certain alkaline conditions.[8]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and handling of substituted N-benzyl amino esters.

Problem: Significant Racemization Detected in the Final Product

High levels of racemization, as determined by chiral HPLC or other analytical techniques, indicate a loss of stereochemical control during one or more steps of your synthetic sequence. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution & Explanation
Inappropriate Base Selection Solution: Switch to a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4][6] Explanation: These bases are less likely to abstract the α-proton due to their steric bulk and lower basicity, thus minimizing direct enolization.[2][4]
High Reaction Temperature Solution: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C).[7] Explanation: Racemization is a kinetically controlled process. Lowering the temperature reduces the rate of the undesired epimerization reaction more significantly than the desired reaction.
Prolonged Reaction Time Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Explanation: Extended exposure to basic or acidic conditions, or to activating reagents, increases the opportunity for racemization to occur.[10]
Inappropriate Solvent Solution: Consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][9] Explanation: Polar solvents can stabilize the planar enolate intermediate, accelerating racemization. Less polar solvents can disfavor the formation of this intermediate.[7]
Highly Activating Coupling Reagent Solution: If performing a coupling reaction, use a less reactive coupling reagent or add racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][4][11] Explanation: Highly reactive coupling agents can lead to the formation of highly reactive intermediates that are more prone to racemization. Additives like HOBt and HOAt form active esters that are more stable and less susceptible to racemization.[2][4]
Experimental Protocols
Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate determination of enantiomeric excess (e.e.) is crucial for assessing the success of your efforts to control racemization.[12]

Objective: To determine the enantiomeric purity of a substituted N-benzyl amino ester.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are often effective for the direct analysis of underivatized amino acid derivatives.[13][14] Polysaccharide-based and crown ether-based CSPs are also options to be tested.[15]

  • Mobile Phase Preparation: A common mobile phase system for chiral separations of amino acid derivatives is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid in water).[14][15] The exact ratio will need to be optimized for your specific analyte.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Ensure the concentration is within the linear range of the detector.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or mass spectrometer (MS) detector.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Note: For some analytes, indirect methods involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column may be necessary.[12][16]

Visualizing the Problem and Solutions

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the direct enolization mechanism, which is a primary pathway for racemization in the presence of a base.

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_product Products Start N-Benzyl Amino Ester (R-enantiomer) Intermediate Achiral Enolate Start->Intermediate + Base - H+ Product_R R-enantiomer Intermediate->Product_R + H+ Product_S S-enantiomer Intermediate->Product_S + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Decision Tree

This workflow can guide your decision-making process when you encounter unexpected racemization.

Troubleshooting_Workflow Start Racemization Detected (Low e.e.) CheckBase Check Base Is it a strong, non-hindered base (e.g., TEA)? Start->CheckBase CheckTemp Check Temperature Is the reaction run at elevated temperatures? CheckBase:f0->CheckTemp No SolutionBase Switch to a weaker, hindered base (e.g., DIEA). CheckBase:f1->SolutionBase Yes CheckSolvent Check Solvent Is a polar aprotic solvent being used (e.g., DMF, DMSO)? CheckTemp:f0->CheckSolvent No SolutionTemp Run reaction at lower temperature (e.g., 0 °C). CheckTemp:f1->SolutionTemp Yes CheckTime Check Reaction Time Is the reaction time unnecessarily long? CheckSolvent:f0->CheckTime No SolutionSolvent Switch to a less polar solvent (e.g., DCM, THF). CheckSolvent:f1->SolutionSolvent Yes SolutionTime Optimize reaction time; monitor closely. CheckTime:f1->SolutionTime Yes

Caption: A decision tree for troubleshooting racemization issues.

References

  • Bofill, J. M., & Albericio, F. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

  • Pines, C. H. (1979). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Bioorganic Chemistry, 8(2), 147-156. [Link]

  • MacMillan, D. W. C., & co-workers. (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 140(40), 12896-12901. [Link]

  • Ryabov, A. D., & co-workers. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(1), 86-94. [Link]

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. [Link]

  • Gotor, V., & co-workers. (2010). Base catalyzed racemization of amino acid derivatives. Request PDF. [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Konya, Y., & co-workers. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. [Link]

  • Padron, J. M., & co-workers. (2014). Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. The Journal of Organic Chemistry, 79(15), 6775-6782. [Link]

  • Sivakua, T., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5722. [Link]

  • Maruoka, K., & co-workers. (2016). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 138(40), 13262-13265. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Bergman, J. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 98-105. [Link]

  • Buchwald, S. L., & co-workers. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4036-4039. [Link]

  • Kotha, S., & co-workers. (2005). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 105(2), 763-812. [Link]

  • Peptide Institute, Inc. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Cheil Jedang Corp. (2000). Process for the racemization of α-amino acids. U.S.
  • Tanabe Seiyaku Co., Ltd. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • Faber, K., & Kroutil, W. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(24), 9479-9495. [Link]

  • Ramli, N. A., & co-workers. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 22(1), 1-13. [Link]

  • Ashfaq, M., & co-workers. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Erlanger, B. F., & Hall, R. M. (1954). Improved Synthesis of Amino Acid Benzyl Esters. Journal of the American Chemical Society, 76(21), 5781-5781. [Link]

  • Ghosh, A. K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Beecham Group PLC. (1988). Process for the racemization of an alpha-amino acid.

Sources

Validation & Comparative

1H NMR Interpretation of N-Benzylglycine Ethyl Ester Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing secondary amine hydrochlorides. 1[1] is a prime example. While it is a highly stable and versatile building block for drug development, its 1H NMR spectrum presents unique challenges compared to its 2[2]. The protonation of the secondary amine fundamentally alters the electronic environment, causing severe signal overlap in standard solvents.

This guide objectively compares the NMR performance of this compound across different solvent systems and provides self-validating experimental protocols to ensure absolute structural confidence.

Mechanistic Principles: The Causality of Solvent Effects

When N-benzylglycine ethyl ester is converted to its hydrochloride salt, the nitrogen atom acquires a formal positive charge (


). This charge exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent 

-protons (the benzyl

and the glycine

), deshielding them and shifting their resonances significantly downfield.

The choice of NMR solvent dictates whether the


 protons are observable and how they 3[3]:
  • DMSO-d6: Acts as a strong hydrogen-bond acceptor. It stabilizes the

    
     protons, slowing their exchange rate on the NMR timescale. This allows the 
    
    
    
    signal to appear as a broad peak (~9.5 ppm). However, this stabilization also induces scalar coupling between the
    
    
    and the adjacent
    
    
    groups, broadening their signals.
  • 
    :  A protic solvent that induces rapid hydrogen-deuterium (H/D) exchange. The 
    
    
    
    protons are instantly replaced by deuterium, rendering them invisible. Consequently, the adjacent
    
    
    groups appear as sharp singlets because the coupling to the amine protons is eliminated.
  • 
     (Free Base):  In low-polarity solvents like 
    
    
    
    , amine hydrochloride ion pairs remain tightly bound, 3[3]. Converting the salt to the free base eliminates the positive charge, shifting the
    
    
    -protons upfield and providing baseline resolution.

Comparative 1H NMR Data Analysis

To objectively compare spectral performance, the quantitative data is summarized below. Notice the critical overlap region (4.00–4.30 ppm) that occurs specifically in the salt form when analyzed in DMSO-d6.

Proton EnvironmentFree Base (

)
HCl Salt (DMSO-d6)HCl Salt (

)
Multiplicity / J-coupling
Aromatic (5H) 7.25 - 7.35 ppm7.40 - 7.60 ppm7.45 - 7.55 ppmMultiplet

(2H)
~2.00 ppm (NH, 1H)9.50 - 10.00 ppmAbsent (H/D Exchange)Broad singlet
Benzyl

(2H)
3.80 ppm~4.20 ppm4.30 ppmSinglet (sharp in

)
Glycine

(2H)
3.40 ppm~4.00 ppm4.05 ppmSinglet (sharp in

)
Ester

(2H)
4.18 ppm4.22 ppm4.30 ppmQuartet, J ≈ 7.1 Hz
Ester

(3H)
1.25 ppm1.22 ppm1.28 ppmTriplet, J ≈ 7.1 Hz

Analytical Challenges & Self-Validating Protocols

The Overlap Dilemma: In the hydrochloride salt (DMSO-d6), the benzyl


 (~4.20 ppm), the ester 

(~4.22 ppm), and the glycine

(~4.00 ppm) all converge into a congested multiplet region. To definitively prove the structure and rule out impurities, a self-validating system must be employed: analyze the salt directly, then perform an in-situ free-basing to observe the predicted peak divergence.
Protocol A: Direct Salt Analysis (DMSO-d6)
  • Sample Prep: Weigh 10–15 mg of N-benzylglycine ethyl ester hydrochloride into a clean vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6. (Causality: Trace water accelerates proton exchange, which broadens the

    
     signal and obscures the 3.3 ppm region).
    
  • Acquisition: Transfer to a 5 mm NMR tube and acquire a standard 1H NMR spectrum (400 MHz or higher, minimum 16 scans).

  • Observation: Verify the presence of the broad

    
     signal at 9.5–10.0 ppm and the clustered 
    
    
    
    signals around 4.1 ppm.
Protocol B: In-Situ Free-Basing (Self-Validating Extraction)
  • Neutralization: Suspend 20 mg of the hydrochloride salt in 1.0 mL of

    
     in a 2 mL microcentrifuge tube.
    
  • Extraction: Add 1.0 mL of saturated aqueous

    
    . Vortex vigorously for 60 seconds. (Causality: The mild base deprotonates the amine without hydrolyzing the ethyl ester).
    
  • Phase Separation: Allow the layers to separate. The lower organic layer (

    
    ) contains the free base.
    
  • Drying: Pipette the lower layer through a small plug of anhydrous

    
     directly into an NMR tube.
    
  • Validation: Acquire the 1H NMR spectrum. The congested 4.1 ppm region will cleanly separate into three distinct signals: the ester

    
     (4.18 ppm, quartet), the benzyl 
    
    
    
    (3.80 ppm, singlet), and the glycine
    
    
    (3.40 ppm, singlet). This confirms the initial overlap was solely a protonation artifact.

Decision Workflow for Amine Salt NMR

Workflow A N-Benzylglycine Ethyl Ester HCl Analytical Sample B Select NMR Solvent & Preparation A->B C DMSO-d6 (Dry) B->C D D2O B->D E Free-Basing + CDCl3 B->E F Result: NH2+ Visible (~9.5 ppm) Challenge: CH2 Overlap (4.0-4.3 ppm) C->F G Result: H/D Exchange (NH2+ absent) Benefit: Sharp CH2 Singlets D->G H Result: Clean CH2 Separation (3.4, 3.8, 4.2 ppm) E->H

Workflow for NMR solvent selection and spectral resolution of amine hydrochlorides.

References

1.[2] N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem. National Institutes of Health (NIH).[Link] 2.[3] A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonding in Nonpolar Solvents. American Chemical Society (ACS).[Link] 3.[1] Material Safety Data Sheet - n-Benzylglycine ethyl ester hydrochloride, 98%. Cole-Parmer.[Link]

Sources

Comparative Analysis of FTIR Techniques for Amine Hydrochloride Salt Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Salt Challenge

In drug development, converting a basic drug substance (free base) into a hydrochloride (HCl) salt is a standard strategy to enhance solubility and bioavailability. However, confirming this conversion using Fourier Transform Infrared (FTIR) spectroscopy presents a distinct analytical challenge.

Unlike the sharp, distinct peaks of free amines, amine hydrochloride salts generate broad, complex absorption bands that often obscure the "fingerprint" region. Many researchers misinterpret these broad ammonium bands as moisture contamination or poor sample quality.

This guide provides an objective comparison of FTIR methodologies for characterizing amine HCl salts, contrasting them with free bases and alternative techniques like Raman spectroscopy. It establishes a self-validating protocol to distinguish between protonation and solvation.

Mechanistic Insight: The Spectral Shift

To interpret the spectrum, one must understand the vibrational mechanics of protonation. When a free amine reacts with HCl, the nitrogen lone pair accepts a proton, converting the amine into an ammonium ion.

  • Free Base (

    
    ):  Nitrogen has a lone pair. Vibrations are dominated by sharp N-H stretching (~3300-3500 cm⁻¹).
    
  • HCl Salt (

    
    ):  The lone pair is engaged in a coordinate covalent bond. The symmetry changes, and strong hydrogen bonding with the chloride counterion widens the energy distribution of vibrational transitions.
    
Diagram 1: The Protonation Spectral Shift Logic

The following diagram illustrates the causal link between chemical structure changes and spectral output.

ProtonationLogic FreeBase Free Amine Base (R-NH2) Reaction Protonation Reaction FreeBase->Reaction SharpNH Sharp N-H Stretch (3500-3300 cm-1) FreeBase->SharpNH Exhibits HCl HCl Acid HCl->Reaction Salt Amine HCl Salt (R-NH3+ Cl-) Reaction->Salt BroadNH Broad Ammonium Band (3200-2400 cm-1) Salt->BroadNH Shift to CombBand Combination Bands (2500-2000 cm-1) Salt->CombBand Generates SharpNH->BroadNH Loss of Lone Pair + H-Bonding

Figure 1: Mechanistic workflow showing how protonation alters vibrational modes, leading to characteristic broad ammonium bands.

Comparative Analysis: Salt vs. Free Base[1]

The most critical comparison in salt screening is between the starting material (Free Base) and the product (Salt).

Table 1: Characteristic Frequency Shifts

Note: Wavenumbers are approximate and depend on the specific molecular skeleton.

Vibrational ModeFree Amine (Base)Amine HCl SaltKey Diagnostic Feature
N-H Stretch 3500–3300 cm⁻¹ Sharp, distinct peaks.(Primary: 2 bands, Secondary: 1 band)3200–2700 cm⁻¹ Broad, strong, continuous envelope.Often overlaps C-H stretching.[1]The "Ammonium Envelope": Disappearance of sharp high-frequency bands is the primary evidence of salt formation.
Combination Bands Absent2700–2000 cm⁻¹ Weak to medium intensity."Amine Salt Bands": A series of overtone/combination bands unique to the ionic lattice.
N-H Deformation ~1650–1580 cm⁻¹ (Scissoring)1600–1500 cm⁻¹ Asymmetric/Symmetric bending.[2]Shifts to lower frequency in salts.[3]
C-N Stretch 1250–1020 cm⁻¹Unreliable Often obscured by fingerprint vibrations; not diagnostic for salts.
Differentiating Amine Classes in Salts[5]
  • Primary Amine Salts (

    
    ):  Broadest absorption (3200–2800 cm⁻¹).[3] Strong bending modes near 1600 cm⁻¹.
    
  • Secondary Amine Salts (

    
    ):  Absorption often shifts lower (3000–2700 cm⁻¹).
    
  • Tertiary Amine Salts (

    
    ):  Distinctive.[4] Since they lack N-H bonds in the base form, the appearance of a broad band in the 2700–2300 cm⁻¹  region is definitive proof of protonation [1].
    

Technique Comparison: FTIR vs. Alternatives

While FTIR is the industry standard for identification, it has limitations regarding hygroscopicity.

Table 2: FTIR vs. Raman for Salt Analysis
FeatureFTIR (ATR/Transmission)Raman SpectroscopyVerdict
Principle Dipole moment change (Polar bonds).[5]Polarizability change (Non-polar bonds).Complementary
Sensitivity to Salt High. N-H bond is highly polar. The N-H stretch is the strongest feature.Low. N-H signals are weak in Raman. The chloride ion (

) is heavy and affects lattice modes (<400 cm⁻¹).[4]
Use FTIR to prove the H+ is on the N.
Water Interference High. Hygroscopic salts absorb water; broad O-H bands (3400 cm⁻¹) mask the N-H salt band.Negligible. Water is a weak Raman scatterer.[6]Use Raman for wet samples/slurries.
Polymorph ID Moderate. Fingerprint region can show differences.[7][8]Excellent. Lattice modes (low frequency) are highly specific to crystal packing.Use Raman for polymorph differentiation.[8][9]

Experimental Protocol: The "Dry-ATR" Method

To obtain a publication-quality spectrum of an amine HCl salt, you must eliminate moisture interference. The following protocol uses Attenuated Total Reflectance (ATR), the modern standard over KBr pellets (which can induce ion exchange under pressure).

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hard salt crystals).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (64 preferred to resolve weak combination bands).

  • Sample Preparation (Critical):

    • The Hygroscopicity Trap: Amine salts avidly pull water from the air. A "wet" spectrum will show a giant hump at 3400 cm⁻¹, obscuring the amine salt data.

    • Action: Dry the salt in a vacuum oven at 40°C for 1 hour prior to analysis. If this is not possible, purge the ATR stage with dry nitrogen during acquisition.

  • Acquisition:

    • Place sample on the crystal.

    • Apply high pressure (clamp) to ensure contact (salts are rigid solids).

    • Check: Look at the 2000–2500 cm⁻¹ region. If you see noise, increase scan count.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to correct for penetration depth differences across the spectrum. This is vital when comparing to library transmission spectra.

Validation & Troubleshooting

How do you ensure the broad band is truly the amine salt and not water or carboxylic acid?

Diagram 2: Interpretation Decision Tree

Use this logic flow to validate your data.

InterpretationTree Start Analyze Spectrum (3500 - 2000 cm-1) Q1 Is there a sharp band > 3300 cm-1? Start->Q1 ResultBase Free Base Present (Incomplete Salt Formation) Q1->ResultBase Yes Q2 Is there a BROAD band centered ~3400 cm-1? Q1->Q2 No ResultWater Moisture Contamination (Re-dry Sample) Q2->ResultWater Yes (O-H stretch) Q3 Is there a BROAD band 2800-3200 cm-1 OR 2300-2700 cm-1? Q2->Q3 No CheckComb Check 2500-2000 cm-1 for weak combination bands Q3->CheckComb Yes ResultSalt CONFIRMED Amine HCl Salt CheckComb->ResultSalt Bands Present

Figure 2: Decision tree for validating amine hydrochloride salt spectra.

Troubleshooting Tips
  • The "Carboxylic Acid" False Positive: Carboxylic acids also have broad O-H bands (3300–2500 cm⁻¹).

    • Differentiation: Look for the Carbonyl (C=O) peak at ~1700 cm⁻¹. If absent, it is likely an amine salt.

  • KBr Pellet Issues: Avoid KBr if possible. Under high pressure, KBr can react with HCl salts (

    
    ), shifting the spectrum. ATR avoids this artifact.
    

References

  • Coates, J. (2000).[10] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[10] John Wiley & Sons Ltd. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text referencing amine salt shifts).
  • NIST Chemistry WebBook. Standard Reference Data for Amine Hydrochlorides. [Link]

Sources

Chromatographic Resolution of N-Benzylglycine and N,N-Dibenzylglycine: A TLC Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-benzylglycine via the reductive amination or direct alkylation of glycine (or its ester derivatives) is a fundamental transformation in organic synthesis. However, this reaction is notoriously prone to over-alkylation, frequently yielding N,N-dibenzylglycine as a significant byproduct[1]. For researchers developing ligands for transition-metal catalysis[2] or synthesizing complex peptidomimetics, precise reaction monitoring is critical.

This guide provides an objective, data-driven comparison of the Thin-Layer Chromatography (TLC) behavior of N-benzylglycine versus N,N-dibenzylglycine. By understanding the mechanistic causality behind their retention factors (Rf) and employing a self-validating orthogonal detection protocol, chemists can definitively track reaction progress and prevent over-alkylation.

Mechanistic Causality of Chromatographic Separation

As a Senior Application Scientist, I emphasize that TLC is not merely a visual tool; it is a macroscopic readout of molecular-level interactions. The chromatographic resolution between mono- and di-benzylated glycine derivatives on normal-phase silica gel is governed by two competing physicochemical properties: hydrogen-bond donor capacity and steric lipophilicity .

  • N-Benzylglycine (The Target): This molecule features a secondary amine with an active N-H bond. This functional group acts as a potent hydrogen-bond donor, interacting intimately with the highly polar silanol (Si-OH) groups on the silica gel stationary phase. This strong thermodynamic affinity retards the molecule's migration, resulting in a lower Rf value .

  • N,N-Dibenzylglycine (The Byproduct): The second alkylation event converts the secondary amine into a tertiary amine, completely eliminating the N-H hydrogen-bond donor. Furthermore, the addition of a second bulky, electron-rich benzyl group creates a lipophilic steric shield around the nitrogen lone pair. This drastically reduces the molecule's interaction with the polar silica surface, allowing it to migrate rapidly with the mobile phase, resulting in a significantly higher Rf value .

Retention_Mechanism NBG N-Benzylglycine (Secondary Amine) Prop1 Active N-H Bond (H-Bond Donor) NBG->Prop1 NDBG N,N-Dibenzylglycine (Tertiary Amine) Prop2 Two Benzyl Groups (Steric Shielding) NDBG->Prop2 Mech1 Strong Silica Interaction Prop1->Mech1 Mech2 Weak Silica Interaction Prop2->Mech2 Result1 Low Rf Value Mech1->Result1 Result2 High Rf Value Mech2->Result2

Mechanistic basis for differential TLC retention of N-benzyl and N,N-dibenzyl derivatives.

Comparative Experimental Data

Because free amino acids possess highly polar zwitterionic character that causes severe streaking on normal-phase silica, these reactions are most effectively monitored using their ester derivatives (e.g., ethyl esters)[1]. Below are the comparative Rf values for both the esterified and free-acid forms.

Table 1: TLC Rf Values for Ethyl Ester Derivatives
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Hexane / Ethyl Acetate (4:1, v/v)

CompoundStructural ClassEstimated Rf ValueUV (254 nm)Ninhydrin Stain
Glycine ethyl ester Primary Amine0.05 (streaks)InactivePurple/Red
N-Benzylglycine ethyl ester Secondary Amine0.35 ActiveYellow/Brown
N,N-Dibenzylglycine ethyl ester Tertiary Amine0.70 ActiveInactive / Faint
Benzyl chloride Alkylating Agent0.90ActiveInactive
Table 2: TLC Rf Values for Free Acid Derivatives
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Dichloromethane / Methanol / Acetic Acid (85:10:5, v/v/v)

CompoundStructural ClassEstimated Rf ValueUV (254 nm)Ninhydrin Stain
Glycine Primary Amine0.05InactivePurple/Red
N-Benzylglycine Secondary Amine0.25 ActiveYellow/Brown
N,N-Dibenzylglycine Tertiary Amine0.55 ActiveInactive

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical readout, you must employ a self-validating system. Relying solely on UV visualization is a critical error, as both the target and the byproduct contain UV-active aromatic rings[3]. By pairing UV detection with orthogonal chemical staining (Ninhydrin), you chemically prove the identity of the spots based on their amine substitution class.

Step-by-Step Methodology
  • Chamber Equilibration: Prepare the appropriate mobile phase (e.g., Hexane/EtOAc 4:1 for esters). Pour it into a clean developing chamber, insert a filter paper wick to saturate the atmosphere, and allow 10 minutes for equilibration[3].

  • Sample Preparation: Extract a 5 µL aliquot from the crude reaction mixture. Dilute this immediately in 100 µL of Ethyl Acetate. Causality Note: Dilution prevents column overloading, which causes artificial spot broadening and streaking.

  • Co-Spotting: Using a glass capillary, spot the following on the TLC plate baseline:

    • Lane 1: Reference starting material (Glycine derivative).

    • Lane 2: Co-spot (Starting material + Diluted reaction mixture).

    • Lane 3: Diluted reaction mixture.

  • Elution: Place the plate in the chamber. Allow the solvent front to ascend until it is 1 cm from the top edge. Remove the plate and air-dry completely to evaporate all mobile phase.

  • Orthogonal Visualization (The Validation Step):

    • Phase A (UV Detection): Examine the plate under a 254 nm UV lamp. Mark all dark spots with a pencil. Both N-benzyl and N,N-dibenzyl derivatives will quench the fluorescence due to their benzyl rings.

    • Phase B (Chemical Staining): Dip the plate into a 0.2% Ninhydrin in ethanol solution. Heat the plate gently with a heat gun (approx. 110°C) until colors develop.

    • Interpretation: The spot at Rf ~0.35 that stains yellow/brown is your secondary amine (N-benzylglycine). The spot at Rf ~0.70 that fails to stain (or appears extremely faint) is the sterically hindered tertiary amine (N,N-dibenzylglycine).

TLC_Workflow N1 Reaction Mixture (Glycine Alkylation) N2 Sample Dilution & Co-spotting N1->N2 N3 Silica Gel TLC Elution N2->N3 N4 UV Visualization (254 nm) Detects Aromatic Rings N3->N4 N5 Ninhydrin Staining (Stains 2° Amines only) N3->N5 N6 Rf Calculation & Structural Confirmation N4->N6 N5->N6

Self-validating TLC workflow using orthogonal detection methods to confirm amine substitution.

Troubleshooting & Optimization

  • Severe Streaking of Free Acids: If you are forced to monitor the free acid rather than the ester, the zwitterionic nature of the amino acid will cause severe tailing. Add 1-5% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM/MeOH/AcOH). The acid suppresses the ionization of the carboxylic acid, maintaining the molecule in a neutral state and tightening the spot resolution.

  • False Positives in UV: Unreacted benzyl chloride migrating near the solvent front (Rf ~0.90) is highly UV-active. Do not mistake this for your N,N-dibenzylglycine product. The orthogonal Ninhydrin stain ensures you do not confuse alkylating agents with amine products.

References

  • Guidechem. "How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?" [1]

  • Benchchem. "Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine." [3]

  • Oates, C. L., Widegren, M. B., & Clarke, M. L. "Manganese-catalysed transfer hydrogenation of esters." Chemical Communications (RSC Publishing).[Link][2]

Sources

Mechanistic Causality: Why They Survive and Why They Cleave

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate protecting group for an amine is rarely just a matter of blocking reactivity; it is an exercise in strategic foresight. Amines are inherently nucleophilic and basic, making them highly reactive under a myriad of synthetic conditions[1]. To build complex molecules, we must temporarily mask this reactivity while ensuring the protecting group can be removed later without destroying the newly formed architecture.

Among the most relied-upon amine protecting groups in modern organic synthesis are the N-tert-Butyloxycarbonyl (N-Boc) and N-Benzyl (N-Bn) groups[2]. This guide deconstructs the mechanistic causality behind their stability, maps their orthogonal relationship, and provides self-validating experimental protocols for their application.

To master these protecting groups, one must understand the physical organic chemistry driving their behavior. They do not simply "react"; they respond to specific electronic and steric environmental triggers.

The N-Boc Group: Steric Shielding and Carbocation Thermodynamics

The Boc group protects the amine by converting it into a carbamate.

  • Stability Causality: The Boc group is exceptionally stable to strong bases (e.g., LDA, NaOH) and nucleophiles[3]. This stability is driven by the massive steric bulk of the tert-butyl group, which physically blocks nucleophilic attack at the carbamate carbonyl carbon.

  • Cleavage Causality: Boc is highly acid-labile. When exposed to strong Brønsted acids (like Trifluoroacetic Acid, TFA) or Lewis acids, the carbonyl oxygen is protonated. This triggers the heterolytic cleavage of the C–O bond, driven by the thermodynamic stability of the resulting tertiary carbocation (the tert-butyl cation). The remaining carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing CO₂ gas to yield the free amine[4][5].

The N-Benzyl Group: Alkyl Inertness and Benzylic Activation

The N-Benzyl group protects the amine as an alkyl derivative.

  • Stability Causality: Because the C–N bond lacks an electrophilic carbonyl center (unlike amides or carbamates), it is virtually impervious to hydrolysis. It survives harsh aqueous acids, boiling bases, and aggressive nucleophiles[6].

  • Cleavage Causality: The Achilles' heel of the N-Bn group is the benzylic position. The proximity of the aromatic ring allows for specific interaction with transition metal catalysts. During catalytic hydrogenolysis (H₂ over Pd/C), the palladium catalyst inserts into the benzylic C–N bond. Subsequent hydrogen transfer cleaves the bond, releasing the free amine and toluene as an inert byproduct[7].

Comparative Stability Matrix

The divergent cleavage mechanisms of N-Boc and N-Bn make them perfectly orthogonal. You can cleave one without affecting the other, allowing for highly complex, multi-step synthetic workflows[1].

Reaction ConditionN-Boc (tert-Butyloxycarbonyl)N-Bn (Benzyl)
Strong Acids (e.g., TFA, HCl) Cleaved (Rapidly)Stable
Strong Bases (e.g., NaOH, NaOMe) StableStable
Nucleophiles (e.g., Hydrazine) StableStable
Catalytic Hydrogenation (H₂, Pd/C) StableCleaved (Rapidly)
Lewis Acids (e.g., TMSI, AlCl₃) Cleaved Stable
Dissolving Metal Reduction (Na/NH₃) StableCleaved

Orthogonal Deprotection Strategy

When a molecule contains both an N-Boc and an N-Bn group, the chemist has absolute control over which amine is unmasked first. The diagram below illustrates this logical relationship.

Orthogonal_Deprotection Start Substrate: N-Bn & N-Boc Protected Amine Cond1 Acidic Cleavage (TFA / DCM) Start->Cond1 Selectivity: Boc Labile Cond2 Hydrogenolysis (H2, Pd/C) Start->Cond2 Selectivity: Bn Labile Result1 N-Bn Intact Free Amine (ex-Boc) Cond1->Result1 Result2 N-Boc Intact Free Amine (ex-Bn) Cond2->Result2

Orthogonal deprotection workflow for N-Bn and N-Boc groups.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation mechanisms so the chemist knows the reaction is proceeding correctly without relying solely on post-reaction analysis.

Protocol A: Acidic Cleavage of N-Boc

The addition of a scavenger is critical here. The generated tert-butyl cation is a powerful electrophile that will alkylate electron-rich aromatic rings (like Tyrosine or Tryptophan) or thioethers (like Methionine) if not intercepted[4][8].

  • Preparation: Dissolve the N-Boc protected substrate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.0 to 5.0 equivalents of anisole or thioanisole. (Causality: The electron-rich anisole acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with your substrate).

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is 1:1 (TFA:DCM).

  • Real-Time Validation: Remove the cooling bath. You will observe effervescence (bubbling). This is the CO₂ gas escaping due to the spontaneous decarboxylation of the carbamic acid intermediate[5].

  • Completion Check: Stir for 1–2 hours. The reaction is complete when the bubbling ceases. Validate via TLC (visualized with a Ninhydrin stain); the starting material will disappear, replaced by a baseline-stuck, ninhydrin-positive spot (the TFA salt of the free amine).

  • Workup: Concentrate under reduced pressure. Co-evaporate 3 times with toluene to azeotropically remove residual TFA.

Protocol B: Catalytic Hydrogenolysis of N-Benzyl

This protocol utilizes heterogeneous catalysis. The reaction occurs on the surface of the palladium metal, meaning solvent choice and efficient gas mixing are paramount[7].

  • Preparation: Dissolve the N-Bn protected substrate in Methanol or Ethanol (0.1 M). (Causality: Protic solvents facilitate the proton-coupled electron transfer required on the palladium surface).

  • Inert Atmosphere: Purge the reaction flask thoroughly with Argon or Nitrogen to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10–20% by weight relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or a Parr hydrogenator (1–4 atm).

  • Real-Time Validation: Vigorously stir the suspension. If using a gas burette or balloon, you will observe a volumetric decrease in H₂ gas as it is consumed to cleave the benzylic C–N bond.

  • Completion Check: Stir for 2–12 hours at room temperature. The reaction is complete when H₂ uptake permanently ceases. Confirm via LC-MS (looking for the mass of the free amine and the loss of the 90 Da benzyl fragment).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. (Safety Causality: Never let the filtered Pd/C dry out in the presence of air and solvent vapors, as it is highly pyrophoric). Concentrate the filtrate to yield the unmasked amine.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • BOC Deprotection - Wordpress. ACS Green Chemistry Institute. Available at:[Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Chemistry Steps. Available at:[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis. Wiley. Available at:[Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for amino acid esters is a critical analytical challenge in pharmaceutical development and biochemical research. These compounds serve as vital chiral building blocks and intermediates in the synthesis of peptides and other complex molecules.[1] Ensuring their chemical and enantiomeric purity is paramount, as even minute impurities can significantly impact the efficacy, safety, and stability of the final product.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of amino acid esters, grounded in scientific principles and supported by experimental data.

The Analytical Imperative: Why Purity Matters

Impurities in amino acid ester starting materials can arise from various sources, including the synthetic route, degradation, or storage.[][4] Common impurities include:

  • Related Amino Acids: Unreacted starting materials or byproducts from side reactions.

  • Diastereomers and Enantiomers: Racemization during synthesis can lead to the presence of undesired stereoisomers, which can be difficult to separate and may have different biological activities.[5]

  • Synthesis-Related Impurities: Residual reagents, protecting groups, and byproducts from the esterification process.[5][6]

  • Degradation Products: Hydrolysis of the ester back to the parent amino acid is a common degradation pathway.[7]

This guide will navigate the complexities of separating and quantifying these impurities, focusing on the strategic selection of HPLC columns, mobile phases, and detection techniques.

Methodological Showdown: A Comparative Analysis of HPLC Techniques

The selection of an appropriate HPLC method is contingent upon the specific analytical goal: achiral purity (quantifying process-related impurities and degradants) or chiral purity (determining the enantiomeric excess).

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is the workhorse for assessing the chemical purity of amino acid esters. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Scientific Rationale: The retention of amino acid esters in RP-HPLC is primarily governed by their hydrophobicity. The ester group increases the hydrophobicity compared to the parent amino acid, leading to stronger retention on the nonpolar stationary phase. By manipulating the mobile phase composition—typically a mixture of water and a miscible organic solvent like acetonitrile or methanol—a gradient can be created to elute compounds with varying polarities.

Common Approaches & Their Merits:

Technique Principle Advantages Limitations
Standard RP-HPLC Separation based on hydrophobicity on C18 or C8 columns.Robust, versatile, and widely applicable for separating the ester from more polar (e.g., parent amino acid) and less polar impurities.Poor retention for very polar amino acid esters. May require derivatization for UV detection if the ester lacks a chromophore.[8]
Ion-Pair RP-HPLC An ion-pairing reagent (e.g., alkyl sulfonates for basic analytes) is added to the mobile phase to form a neutral, more retained complex with the ionized amino acid ester.[9][10]Enhances retention and resolution of polar and ionizable amino acid esters. Avoids the need for derivatization.[11]Can lead to long column equilibration times and ion suppression in mass spectrometry (MS) detection.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of organic solvent.Excellent for separating highly polar amino acid esters and their parent amino acids.[13][14] Compatible with MS detection.[15]Requires careful method development to control retention and peak shape.

Experimental Protocol: A Typical RP-HPLC Method for Purity of a Phenylalanine Methyl Ester Sample

  • Objective: To separate Phenylalanine Methyl Ester from its primary potential impurity, Phenylalanine.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Rationale for Choices: The C18 column provides sufficient hydrophobicity to retain the phenylalanine methyl ester. TFA is used as an ion-pairing agent to improve peak shape and retention of the more polar phenylalanine. The gradient elution allows for the separation of compounds with a range of polarities. Detection at a low UV wavelength (210 nm) is necessary as the analytes lack a strong chromophore.[11]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase A hplc1 Inject Sample prep1->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2 G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Prepare Racemic Standard and Analyte Sample prep2 Derivatization (if needed) prep1->prep2 hplc1 Inject onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Identify Enantiomer Peaks hplc3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Enantiomeric Excess (ee%) data2->data3

Caption: Workflow for Chiral HPLC Analysis.

The Role of Detection: Seeing What Matters

The choice of detector is as critical as the separation method itself.

  • UV-Visible (UV-Vis) Detection: The most common and cost-effective detection method. However, many amino acid esters lack a strong chromophore, necessitating detection at low wavelengths (200-220 nm) where selectivity can be poor, or requiring derivatization with a UV-active tag. [8]Common derivatizing reagents include Phenylisothiocyanate (PITC) and 9-fluorenylmethyl chloroformate (FMOC-Cl). [16][17][18]

  • Evaporative Light Scattering Detection (ELSD): A universal detector that can detect any non-volatile analyte. [19][20]The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the analyte concentration. This is particularly useful for amino acid esters that lack a chromophore, avoiding the need for derivatization. [21][22][23]

  • Mass Spectrometry (MS) Detection: Provides high sensitivity and selectivity, and can confirm the identity of impurities through mass-to-charge ratio analysis. [24]LC-MS is a powerful tool for purity analysis, especially when dealing with complex samples or low-level impurities. [15][25]It is compatible with both reversed-phase and HILIC separations. [26][27] Comparative Summary of Detection Methods:

Detector Principle Strengths Weaknesses
UV-Vis Measures the absorbance of UV-Vis light by the analyte.Robust, simple, and widely available.Requires a chromophore in the analyte; may necessitate derivatization. [8]
ELSD Measures light scattered by non-volatile analyte particles after mobile phase evaporation. [23]Universal detection for non-volatile compounds; gradient compatible. [19][20]Destructive technique; response can be non-linear.
MS Measures the mass-to-charge ratio of ionized analytes.High sensitivity and selectivity; provides structural information. [24]Higher cost and complexity; ion suppression can be an issue with ion-pairing reagents. [12]

Conclusion: A Strategy for Robust Purity Analysis

A comprehensive purity analysis of amino acid esters requires a multi-faceted approach. For routine quality control, a validated RP-HPLC method with UV or ELSD detection is often sufficient for achiral purity. When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is indispensable. For in-depth impurity profiling and structural elucidation, the hyphenation of LC with MS is the most powerful strategy.

By understanding the underlying scientific principles of these HPLC techniques and making informed choices about columns, mobile phases, and detectors, researchers and drug development professionals can ensure the quality and integrity of their amino acid ester starting materials, ultimately contributing to the development of safe and effective final products.

References

  • Agilent Technologies. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Retrieved from [Link]

  • Dwivedi, A. K. (2007). Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. Methods in Molecular Biology, 359, 215-223. doi:10.1385/1-59745-234-2:215
  • Huber, C. G., et al. (2006). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(5), 620-628. doi:10.1002/jms.1026
  • U.S. Pharmacopeia. (2016, October 26). Amino Acid Determination, Revision 1. Retrieved from [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. doi:10.17480/psk.2021.65.3.169
  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Retrieved from [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • LCGC International. (2022, April 15). An Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5967-5974. doi:10.1039/c9ay02148a
  • Almac Group. Amino acid analysis. Retrieved from [Link]

  • Scilit. Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • Wang, Y., et al. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 319-324. doi:10.1016/j.jpba.2006.06.027
  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • Pozdnev, V. F., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 52(1), 77-82. doi:10.1007/s11094-018-1763-7
  • CAT. Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • ResearchGate. (2025, September 28). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Retrieved from [Link]

  • Frey, J., et al. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. Amino Acids, 4(1-2), 45-51. doi:10.1007/BF00805800
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (2006, July 1). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • PMC. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]

  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Omizzur. 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]

Sources

Comprehensive Guide to UV-Vis Absorption of Benzylamino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the UV-Vis absorption properties of benzylamino derivatives, structured for researchers requiring high-fidelity spectral data and robust experimental protocols.

Executive Summary & Strategic Importance

Benzylamino derivatives serve as critical pharmacophores in medicinal chemistry (e.g., antihistamines, adrenergic agonists) and as photo-labile protecting groups in organic synthesis. Their UV-Vis absorption profiles are dominated by the benzenoid


 transitions, which are subtly modulated by the insulating methylene spacer (

) separating the amine lone pair from the aromatic ring.

Unlike aniline, where the nitrogen lone pair is directly conjugated with the ring, benzylamine derivatives exhibit a "insulation effect." This guide provides the comparative spectral data and a self-validating protocol to characterize these subtle electronic behaviors.

Theoretical Framework: Electronic Transitions

The absorption spectrum of benzylamino derivatives is governed by two primary electronic transitions:

  • 
     (Benzenoid Bands):  The dominant transition, typically appearing as a strong band (
    
    
    
    band) near 200–220 nm and a weaker "secondary" band (
    
    
    -band) near 250–260 nm.
  • 
     (Amine):  High-energy transitions (
    
    
    
    nm) often obscured by solvent cutoffs.
  • Charge Transfer (CT): In derivatives with strong electron-withdrawing (EWG) or donating groups (EDG) on the ring, Intramolecular Charge Transfer (ICT) bands appear, significantly shifting

    
    .
    
Diagram 1: Electronic Energy Level Mechanism

The following diagram illustrates the impact of substituents on the HOMO-LUMO gap.

ElectronicTransitions cluster_0 Unsubstituted Benzylamine cluster_1 4-Nitrobenzylamine (EWG) cluster_2 4-Methoxybenzylamine (EDG) Ground Ground State (π) Excited Excited State (π*) Ground->Excited UV Absorption Ground_NO2 Ground State (π) Gap Gap: ~4.8 eV (λmax ~256 nm) Excited_NO2 Excited State (π*) Ground_NO2->Excited_NO2 Red Shift Gap_NO2 Gap: Reduced (λmax ~270 nm) Ground_OMe Ground State (π) Excited_OMe Excited State (π*) Ground_OMe->Excited_OMe Bathochromic Shift Gap_OMe Gap: Slightly Reduced (Auxochromic Effect)

Caption: Comparative energy gap analysis showing the bathochromic (red) shift induced by substituents relative to the unsubstituted benzylamine core.

Comparative Spectral Data

The following table synthesizes experimental data for key derivatives in polar protic solvents (typically Methanol or Ethanol). Note the "Insulation Effect": N-substitution has minimal impact compared to Ring-substitution.

DerivativeSubstituent Type

(nm)

(M

cm

)
Spectral Feature
Benzylamine Reference256~200–300Characteristic fine structure (benzenoid fingers).
N-Methylbenzylamine N-Alkyl (2° Amine)257~250Minimal shift; N-lone pair remains insulated.
4-Methoxybenzylamine Ring-EDG (Auxochrome)227, 275~1,400–1,800Bathochromic shift; loss of fine structure due to resonance.
4-Chlorobenzylamine Ring-EWG (Weak)220, 262~400–600Slight red shift; hyperchromic effect (intensity increase).
4-Nitrobenzylamine Ring-EWG (Strong)265–270>10,000Strong CT band; obscures the weak benzenoid band.

Critical Insight: The molar extinction coefficient (


) of 4-Nitrobenzylamine is nearly two orders of magnitude higher than unsubstituted benzylamine. This makes the nitro-derivative an excellent "tag" for UV detection in chromatography, whereas unsubstituted benzylamine requires derivatization or detection at low wavelengths (<210 nm).

Self-Validating Experimental Protocol

Objective: Determine the precise Molar Extinction Coefficient (


) of a benzylamino derivative.
Standard:  This protocol incorporates "Stop/Go" decision nodes to ensure data integrity (E-E-A-T compliance).
Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic (absorbs < 300 nm).

Workflow Diagram

ProtocolWorkflow Start Start: Prepare Stock Solution (Target ~10 mM) Scan Full Spectrum Scan (200–400 nm) Start->Scan Check1 Is Absorbance > 1.0? Scan->Check1 Dilute Dilute Sample (Factor 1:10) Check1->Dilute Yes Select Identify λmax Check1->Select No Dilute->Scan Series Prepare 5 Dilutions (0.2 – 1.0 Abs range) Select->Series Measure Measure Abs at λmax for all points Series->Measure Plot Plot Abs vs. Conc. (Beer-Lambert) Measure->Plot Check2 Is R² > 0.999? Plot->Check2 Calc Calculate ε (Slope) Check2->Calc Yes Fail Reject Data: Check Pipetting/Solvent Check2->Fail No

Caption: Self-validating workflow for extinction coefficient determination. The R² check ensures linearity and validates the absence of aggregation or instrument saturation.

Step-by-Step Methodology
  • Baseline Correction: Run a baseline scan with the blank solvent. Validation: Absorbance should be < 0.005 across the range.

  • Stock Preparation: Weigh ~10 mg of derivative accurately. Dissolve in 100 mL Methanol.

  • Wavelength Selection: Scan the stock. Identify

    
    .[1][2] If 
    
    
    
    shifts >2 nm between scans, check temperature stability.
  • Linearity Series: Prepare 5 concentrations (e.g., 10, 20, 30, 40, 50

    
    M).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    (M). The slope is
    
    
    (assuming path length
    
    
    cm).
    • Formula:

      
      
      

Advanced Analysis: pH and Solvent Effects

pH-Dependent Shifts (Acid-Base Equilibria)

Benzylamines are bases (


 for the conjugate acid).
  • Acidic Medium (pH < 7): The amine is protonated (

    
    ). The lone pair is locked in a sigma bond.
    
    • Effect: In aniline, this causes a massive "blue shift" (hypsochromic) because conjugation is broken. In benzylamine , the effect is minimal because the methylene group already insulates the ring from the nitrogen lone pair.

    • Exception: Hydroxy-substituted benzylamines (e.g., 4-hydroxybenzylamine) show dramatic shifts when the phenolic OH is deprotonated at high pH (bathochromic shift due to phenolate formation).

Solvatochromism[5]
  • Non-Polar (Hexane): Preserves vibrational fine structure (the "fingers" on the benzenoid band).

  • Polar (Methanol/Water): Blurs fine structure due to hydrogen bonding.

  • Recommendation: Use Ethanol or Methanol for general quantification; use Hexane if identifying specific vibronic bands is required for structural confirmation.

References

  • NIST Chemistry WebBook. Benzylamine UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Methoxybenzylamine Spectral Data. National Library of Medicine. [Link]

  • Leyva, V., et al. (2011).[3] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics. (Data extrapolated for nitro-benzyl systems). [Link]

Sources

Technical Comparison: N-Benzylglycine Ethyl Ester HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, N-benzylglycine ethyl ester (Ethyl N-benzylglycinate) serves as a critical intermediate for peptoid synthesis and pharmaceutical derivatization.[1][2][3] It is commercially available in two distinct forms: the Hydrochloride (HCl) Salt and the Free Base .[4]

  • Select the HCl Salt (Solid) for long-term storage, inventory stability, and precise stoichiometric weighing. It is chemically robust but catalytically inactive for nucleophilic substitutions until neutralized.

  • Select the Free Base (Liquid) for immediate use in N-alkylation, acylation, or reductive amination reactions where a nucleophilic amine is required. It is prone to oxidative degradation and hydrolysis upon air exposure.

This guide provides a technical characterization to assist researchers in selecting and handling the appropriate form.

Physicochemical Profile

The fundamental difference lies in the protonation state of the secondary amine, which dictates the physical state and solubility profile.

FeatureN-Benzylglycine Ethyl Ester HCl N-Benzylglycine Ethyl Ester Free Base
CAS Number 6344-42-9 6436-90-4
Physical State Crystalline Solid (White/Off-white)Liquid (Colorless to Light Yellow)
Molecular Weight ~229.7 g/mol (Salt)193.24 g/mol
Melting/Boiling Point MP: >150°C (Decomposes)BP: 140–142°C @ 10 mmHg
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Toluene, Et2O
Hygroscopicity Low to Moderate (Store Desiccated)N/A (Hydrophobic liquid)
Stability High (Shelf life >2 years)Low (Air/Moisture Sensitive)
Solubility & Partitioning Logic
  • HCl Salt: The ionic lattice provides high water solubility. In biphasic systems (e.g., DCM/Water), the salt partitions exclusively into the aqueous phase.

  • Free Base: The lipophilic benzyl and ethyl groups dominate, making it miscible with organic solvents. It can be extracted from water only if the pH > 9 (pKa of secondary amine ~9-10).

Spectral Characterization (NMR & IR)[7]

Accurate characterization requires understanding how the ammonium cation (


) perturbs spectral signals compared to the neutral amine (

).
Proton NMR ( H-NMR) Differences

The positive charge on the nitrogen in the HCl salt exerts a strong deshielding effect (electron withdrawal), shifting adjacent protons downfield.

Proton EnvironmentFree Base (

ppm, CDCl

)
HCl Salt (

ppm, D

O/DMSO)
Mechanistic Insight
N-H / N-H

~1.8–2.0 (Broad singlet, 1H)~9.0–10.0 (Broad, 2H)Protonation creates distinct ammonium protons visible in non-exchanging solvents (DMSO).
Benzylic -CH

-
~3.80 (Singlet)~4.20 (Singlet/Broad)Positive charge on N pulls electron density, deshielding the benzylic carbon.
Glycyl

-CH

~3.40 (Singlet)~3.90–4.00 (Singlet)Proximity to both the ester carbonyl and the charged nitrogen causes significant downfield shift.
Ester -OCH

-
~4.18 (Quartet)~4.25 (Quartet)Minimal shift; distance from the nitrogen reduces the inductive effect.
Infrared (IR) Spectroscopy
  • Free Base: Shows a single, weak N-H stretch around 3300–3350 cm

    
     . The ester carbonyl (
    
    
    
    ) appears sharp at 1730–1750 cm
    
    
    .
  • HCl Salt: Displays a broad "ammonium band" (N-H stretch overlapping with C-H stretches) between 2500–3000 cm

    
     . The carbonyl stretch often shifts slightly to higher wavenumbers due to the absence of hydrogen bonding from the lone pair.
    

Stability & Handling Protocols

The Stability Paradox

The Free Base possesses a lone pair on the nitrogen, making it a nucleophile. However, this also makes it susceptible to:

  • Oxidation: Formation of N-oxides or oxidative cleavage at the benzylic position upon air exposure.

  • Hydrolysis: Moisture can attack the ethyl ester, converting it to N-benzylglycine (zwitterion) and ethanol.

  • Cyclization: In rare cases, free amino esters can self-condense to form diketopiperazines, though the bulky benzyl group retards this.

Recommendation: Always store the Free Base under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The HCl salt can be stored in standard cool, dry conditions.

Protocol: Conversion of HCl Salt to Free Base

For reactions requiring the nucleophilic amine (e.g., N-alkylation), the HCl salt must be neutralized immediately prior to use.

Materials:

  • N-Benzylglycine ethyl ester HCl[2][5]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Brine (Sat. NaCl)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of HCl salt in minimal water.

  • Basification: Slowly add 1.2 eq of Sat.

    
     or 1M NaOH while stirring. Verify pH > 10. Note: The solution will turn cloudy as the free base oils out.
    
  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and separate layers. Repeat extraction 2x.

  • Washing: Wash combined organic layers with Brine (removes residual water/salts).

  • Drying: Dry organic phase over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain the Free Base oil.

Visualizations

Workflow: Salt Neutralization & Isolation

This diagram illustrates the critical path for converting the stable storage form (HCl) into the reactive form (Free Base).

NeutralizationWorkflow Start Start: N-Benzylglycine Ethyl Ester HCl (Solid) Dissolve Dissolve in Water Start->Dissolve Basify Add Base (NaHCO3/NaOH) pH > 10 Dissolve->Basify Deprotonation PhaseSep Biphasic Mixture: Free Base (Oil) + Aqueous Salt Basify->PhaseSep Extract Extract with DCM/EtOAc PhaseSep->Extract Partitioning Dry Dry Organic Layer (MgSO4 + Filter) Extract->Dry Evap Evaporate Solvent (< 40°C) Dry->Evap End End: Reactive Free Base (Liquid) Evap->End

Caption: Operational workflow for isolating reactive free base from the stable hydrochloride salt.

Decision Tree: Form Selection

A logic gate for researchers to determine which form to purchase or use based on experimental needs.

FormSelection Need Experimental Requirement? Storage Long-term Storage (Inventory) Need->Storage Reaction Immediate Reaction Need->Reaction UseHCl Use HCl Salt (High Stability) Storage->UseHCl TypeRxn Reaction Type? Reaction->TypeRxn Nucleophilic Nucleophilic Attack (e.g., Alkylation) TypeRxn->Nucleophilic Peptide Standard Peptide Coupling TypeRxn->Peptide UseBase Use Free Base (Isolate Fresh) Nucleophilic->UseBase Requires Lone Pair InSitu Use HCl Salt + In-situ Base (DIEA/TEA) Peptide->InSitu Standard Protocol

Caption: Decision matrix for selecting between HCl salt and Free Base based on application context.

References

  • ChemicalBook. (2025). N-Benzylglycine ethyl ester hydrochloride Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025).[6] N-Benzylglycine ethyl ester Product Specification (CAS 6436-90-4).[1][7][8][9][10][11] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). N-Benzylglycine ethyl ester Spectral Data. NIST Chemistry WebBook.[10] Retrieved from

  • Organic Syntheses. (1968). Peptide Synthesis Procedures using Amino Acid Esters. Org. Synth. 1968, 48, 102. Retrieved from

  • PubChem. (2025).[6] Compound Summary: N-Benzylglycine ethyl ester.[1][2][3][7][8][10] National Library of Medicine. Retrieved from

Sources

Elemental analysis standards for C11H16ClNO2

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for C11H16ClNO2: A Comparative Guide to Methodologies and Product Purity Validation

Introduction

In pharmaceutical development, validating the exact empirical formula of active pharmaceutical ingredients (APIs) and critical intermediates is a non-negotiable regulatory requirement. The chemical formula C11H16ClNO2 (Molecular Weight: 229.70 g/mol ) is representative of several critical compounds, most notably L-Phenylalanine ethyl ester hydrochloride —a fundamental building block in peptide synthesis and prodrug formulation[1].

Because this compound is a hydrochloride salt, its elemental validation presents a unique analytical challenge: quantifying the organic framework (Carbon, Hydrogen, Nitrogen, Oxygen) while accurately accounting for the macro-level halogen (Chlorine) without allowing it to interfere with the organic analysis. This guide objectively compares the performance of Dynamic Flash Combustion (CHNS-O) against Ion Chromatography (IC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing a self-validating experimental framework for researchers to achieve 100% mass closure.

Section 1: The Theoretical Baseline & Causality of Interference

Before selecting an analytical method, we must establish the theoretical mass distribution of C11H16ClNO2. According to standard chemical properties[2], the theoretical mass percentages are:

  • Carbon (C): 57.52%

  • Hydrogen (H): 7.02%

  • Nitrogen (N): 6.10%

  • Oxygen (O): 13.93%

  • Chlorine (Cl): 15.43%

The Causality of Analytical Choice: The presence of 15.43% Chlorine dictates the entire analytical strategy. In standard combustion analysis, halogens form corrosive gases (HCl, Cl₂) that poison the copper reduction catalyst and cause severe peak tailing in the Gas Chromatography (GC) column. Therefore, the CHNS analyzer must be modified with a halogen scrubber, and a secondary orthogonal technique must be employed to quantify the chloride counterion to prove the 1:1 stoichiometry of the salt.

Section 2: Objective Comparison of Analytical Methodologies

To achieve full elemental validation, laboratories must choose the right combination of techniques. Below is an objective comparison of the industry standards used to validate C11H16ClNO2.

Table 1: Methodological Comparison for C11H16ClNO2 Analysis

MethodologyTarget ElementsAccuracy (RSD)Cost per SamplePrimary Limitation for C11H16ClNO2
Dynamic Flash Combustion C, H, N, S, O< 0.3%LowCannot directly quantify Cl; requires halogen scrubbing to prevent catalyst poisoning.
Ion Chromatography (IC) Cl⁻ (Counterion)< 0.5%MediumOnly measures free ionic chloride; cannot detect covalently bound halogens without prior combustion.
ICP-MS / ICP-OES Trace Metals, Cl< 1.0%HighOverkill for macro-level halogens (15.4%); better suited for USP <232> trace elemental impurities.

While [3] and [4] note that ICP-MS is the gold standard for trace elemental impurities, it suffers from matrix effects and poor precision when quantifying macro-level halogens. Therefore, a combination of Flash Combustion and Ion Chromatography is the optimal pathway.

G cluster_0 Organic Framework Validation cluster_1 Counterion / Impurity Validation A C11H16ClNO2 Sample (e.g., L-Phe Ethyl Ester HCl) B Flash Combustion CHNS-O Analysis A->B E Sample Dissolution (Ultrapure H2O) A->E C Halogen Scrubbing (Removes Cl Interference) B->C D Quantify C, H, N, O (TCD Detection) C->D H Empirical Formula Confirmed (100% Mass Closure) D->H F Ion Chromatography (IC) Anion Exchange E->F G Quantify Cl- (Stoichiometric Verification) F->G G->H

Analytical decision pathway for complete elemental validation of C11H16ClNO2.

Section 3: Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflows are designed as self-validating systems, ensuring that any instrument drift or matrix interference is immediately flagged.

Protocol 1: Organic Framework Validation via Flash Combustion (CHNS-O)

Causality: We use dynamic flash combustion because it provides simultaneous C, H, and N quantification. Oxygen requires a separate pyrolysis run because the oxidative environment of CHNS would mask native oxygen.

  • System Suitability & Calibration (Self-Validation): Run three empty tin capsules as blanks to establish the baseline. Analyze a Certified Reference Material (CRM), such as Sulfanilamide (C6H8N2O2S), in triplicate. Calculate the K-factor: K = (%Theoretical × Weight) / Peak Area. The Relative Standard Deviation (RSD) of the K-factor must be ≤ 0.15% before proceeding.

  • Scrubber Integration: Pack the oxidation reactor (1000°C) with chromium oxide and a 2 cm layer of silver wool. Causality: The silver wool quantitatively traps the 15.43% chlorine from C11H16ClNO2 as AgCl, preventing HCl gas from reaching and deactivating the downstream copper reduction reactor (650°C).

  • Sample Preparation: Weigh exactly 2.000 ± 0.005 mg of the C11H16ClNO2 sample into a tin capsule (for CHNS) and a silver capsule (for O). Seal tightly to exclude atmospheric gases.

  • Combustion & Detection: Drop the capsule into the oxidation reactor. The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete combustion. The resulting gases (CO₂, H₂O, NOₓ) pass through the reduction reactor (NOₓ → N₂), are separated by a PTFE GC column, and quantified via a Thermal Conductivity Detector (TCD).

G S1 Weighing (Tin Capsule) S2 Dynamic Combustion (1000°C, O2) S1->S2 S3 Catalytic Reduction (Cu, 650°C) S2->S3 S4 GC Separation (PTFE Column) S3->S4 S5 TCD Detection (N2, CO2, H2O) S4->S5

Step-by-step flash combustion CHNS workflow highlighting gas phase transformations.

Protocol 2: Stoichiometric Chloride Validation via Ion Chromatography (IC)

Causality: IC provides superior accuracy over ICP-MS for confirming the 1:1 molar ratio of the hydrochloride salt, ensuring the API is neither over-salified nor present as a freebase.

  • Sample Dissolution: Dissolve 10.0 mg of C11H16ClNO2 in 100 mL of Type 1 ultrapure water (18.2 MΩ·cm). Causality: L-Phenylalanine ethyl ester hydrochloride is highly water-soluble[5], ensuring 100% release of the ionic chloride without requiring harsh microwave digestion.

  • Self-Validation via Spike Recovery: Prepare a duplicate sample spiked with a known concentration of a chloride standard (e.g., 10 ppm Cl⁻). Recovery must fall between 98.0% and 102.0% to validate the absence of matrix suppression.

  • Chromatographic Separation: Inject 25 µL into an anion-exchange column. Elute using a potassium hydroxide (KOH) gradient (1 to 30 mM) generated electrolytically.

  • Suppressed Conductivity Detection: Pass the eluent through an anion suppressor to reduce background conductivity, allowing precise quantification of the chloride peak against a 5-point calibration curve.

Section 4: Data Presentation & Acceptance Criteria

To verify the purity of the C11H16ClNO2 standard, the experimental data must fall within the strict pharmacopeial acceptance criteria (typically ±0.3% absolute difference from the theoretical value for organic elements).

Table 2: Theoretical vs. Acceptable Pharmacopeial Ranges (±0.3% Rule)

ElementTheoretical Mass (%)Acceptable Lower Limit (%)Acceptable Upper Limit (%)Validation Technique
Carbon 57.5257.2257.82CHNS Combustion
Hydrogen 7.026.727.32CHNS Combustion
Nitrogen 6.105.806.40CHNS Combustion
Oxygen 13.9313.6314.23Pyrolysis (O-mode)
Chlorine 15.4315.1315.73Ion Chromatography

By strictly adhering to these self-validating protocols, laboratories can confidently certify the elemental composition of C11H16ClNO2, ensuring downstream reliability in drug formulation and synthesis.

References

  • Title: 2,5-Dimethoxy-4-chloroamphetamine | C11H16ClNO2 | CID 542036 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: Agilent Tools for Elemental Impurities Analysis Source: Agilent Technologies URL: [Link]

  • Title: Ethyl L-phenylalaninate hydrochloride (CAS 3182-93-2) Source: LookChem URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (Benzylamino) Acetate; Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic landscape of drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of (Benzylamino) acetate;hydrochloride, a compound that, while valuable in synthesis, requires a comprehensive understanding of its potential hazards. This document moves beyond a simple checklist to offer a procedural and explanatory framework, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow.

Understanding the Hazard Profile

(Benzylamino) acetate;hydrochloride is classified with the following GHS hazard statements:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of the hydrochloride salt can also contribute to the compound's irritant properties. Therefore, a multi-faceted approach to personal protection is essential to mitigate these risks.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling (Benzylamino) acetate;hydrochloride, with explanations rooted in the compound's known hazards.

PPE CategoryTypeRationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.The serious eye irritation hazard necessitates robust protection. Standard prescription glasses are not a substitute for certified safety eyewear. All eye and face protection should meet ANSI Z87.1 standards in the United States or EN 166 in Europe.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin irritation, gloves should be selected based on their chemical resistance to (Benzylamino) acetate;hydrochloride. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for extended handling periods.
Skin and Body Protection Laboratory coat.A lab coat provides a removable barrier to protect personal clothing and skin from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required based on a risk assessment.The potential for respiratory irritation means that this compound should be handled in a chemical fume hood to minimize the inhalation of dust or aerosols. If engineering controls are not sufficient, a respirator appropriate for organic vapors and acid gases should be used.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of the experiment. The following diagram and procedural steps outline a safe handling process for (Benzylamino) acetate;hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe 1. Assess Hazards prep_hood Prepare Fume Hood prep_ppe->prep_hood 2. Ensure Protection handle_weigh Weigh Compound prep_hood->handle_weigh 3. Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer 4. Execute Experiment clean_decon Decontaminate Surfaces handle_transfer->clean_decon 5. Post-Experiment clean_dispose Dispose of Waste clean_decon->clean_dispose 6. Waste Management clean_ppe Doff PPE clean_dispose->clean_ppe 7. Final Steps

Caption: A typical workflow for safely handling (Benzylamino) acetate;hydrochloride.

Procedural Steps:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS provided by the supplier. This document contains critical, detailed information that may be specific to the formulation you are using.

  • Don Appropriate PPE: As outlined in the table above, put on all required personal protective equipment.

  • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a disposable weighing boat or paper.

    • Handle the container with care to avoid generating dust.

  • Transfer to the Reaction Vessel:

    • Carefully transfer the weighed compound to the reaction vessel.

    • If dissolving in a solvent, add the solvent slowly to avoid splashing.

  • Decontaminate Surfaces: After handling is complete, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

  • Waste Disposal: Segregate and dispose of all waste as detailed in the following section.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Halogenated Organic Waste

(Benzylamino) acetate;hydrochloride contains chlorine, classifying it as a halogenated organic compound. Improper disposal of this type of waste can have significant environmental consequences. Therefore, a stringent disposal protocol is mandatory.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Final Disposal waste_solid Contaminated Solids (gloves, weigh boats) waste_container Labeled Halogenated Organic Waste Container waste_solid->waste_container Place in waste_liquid Unused/Waste Solutions waste_liquid->waste_container Pour into waste_pickup EH&S Pickup waste_container->waste_pickup For proper disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.